rel-AZ5576
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C21H24FN3O3 |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
cis-(1R,3S)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)-2-pyridinyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H24FN3O3/c1-13(26)24-17-5-3-4-15(10-17)21(27)25-20-11-14(8-9-23-20)18-7-6-16(22)12-19(18)28-2/h6-9,11-12,15,17H,3-5,10H2,1-2H3,(H,24,26)(H,23,25,27)/t15-,17+/m1/s1 |
Clé InChI |
QNWXRLPZIFMTBK-WBVHZDCISA-N |
Origine du produit |
United States |
Foundational & Exploratory
AZ5576: A Technical Guide to a Potent and Selective CDK9 Inhibitor for Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and development of AZ5576, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This document details the mechanism of action, preclinical efficacy, and development of this compound and its clinical congener, AZD4573, with a focus on quantitative data, experimental methodologies, and key signaling pathways.
Core Data Summary
AZ5576 is an orally bioavailable small molecule that potently and selectively inhibits CDK9, a key regulator of transcriptional elongation.[1][2] Its therapeutic potential lies in its ability to induce apoptosis in cancer cells that are dependent on short-lived anti-apoptotic proteins, such as Mcl-1 and the proto-oncogene MYC.[3][4]
Table 1: In Vitro Potency and Cellular Activity of AZ5576
| Parameter | Value | Cell Line/Assay Condition | Reference |
| CDK9 Enzyme IC50 | <5 nM | Enzymatic assay | [1] |
| pSer2-RNAPII IC50 | 96 nM | Cellular assay in MV4-11 cells | [1][2] |
| Apoptosis IC50 | 300-500 nM | Annexin V+ quantification in DLBCL cell lines (24h) | [5] |
| Primary DLBCL Cell Apoptosis IC50 | 100 nM | Annexin V+ quantification in primary DLBCL cells (24h) | [5] |
| NHL Cell Line Potency | <520 nM | Cell death induction in 19/35 NHL cell lines | [4] |
Table 2: Preclinical In Vivo Efficacy of AZ5576
| Cancer Model | Dosing Regimen | Outcome | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) Xenografts (VAL and OCI-LY3) | 60 mg/kg, p.o., twice weekly for 30 days | Significant tumor growth inhibition | [6] |
| Acute Myeloid Leukemia (AML), Multiple Myeloma (MM), and DLBCL Xenografts | Intermittent dosing | Demonstrated in vivo efficacy | [1] |
While specific pharmacokinetic parameters for AZ5576 such as half-life, Cmax, and AUC have not been detailed in the reviewed literature, its oral bioavailability has been noted.[2] Further pharmacokinetic development led to the identification of AZD4573, a clinical congener with properties suitable for intravenous administration and a short half-life.
Mechanism of Action
CDK9 is a serine/threonine kinase that, in complex with its cyclin partners (primarily Cyclin T1), forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (pSer2-RNAPII), a critical step for the transition from paused to productive transcriptional elongation.[2][7]
In many hematological malignancies, the continuous transcription of genes encoding for survival proteins with short mRNA and protein half-lives, such as Mcl-1 and MYC, is essential for tumor cell survival.[1][4] By inhibiting CDK9, AZ5576 prevents the phosphorylation of RNAPII, leading to a rapid decrease in the transcription of these key survival genes.[1][3] The subsequent depletion of Mcl-1 and MYC proteins triggers the intrinsic apoptotic pathway, leading to caspase activation and programmed cell death.[1][4]
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical characterization of AZ5576.
CDK9 Kinase Assay
A generic kinase assay protocol to determine the enzymatic inhibitory activity of compounds like AZ5576 typically involves the following steps:
-
Reaction Setup: A reaction mixture is prepared containing recombinant CDK9/Cyclin T1 enzyme, a peptide substrate, and ATP in a kinase buffer.
-
Inhibitor Addition: Serial dilutions of AZ5576 are added to the reaction mixture.
-
Incubation: The reaction is incubated at room temperature to allow for the phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, or by using phospho-specific antibodies in an ELISA or Western blot format.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.
Cellular pSer2-RNAPII Assay
This assay measures the ability of AZ5576 to inhibit CDK9 activity within a cellular context.
-
Cell Culture and Treatment: Cancer cell lines (e.g., MV4-11) are cultured and then treated with various concentrations of AZ5576 for a specified period.
-
Cell Lysis: The cells are harvested and lysed to extract total protein.
-
Western Blotting:
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for pSer2-RNAPII and total RNAPII (as a loading control).
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate.
-
-
Quantification: The band intensities are quantified, and the ratio of pSer2-RNAPII to total RNAPII is calculated to determine the dose-dependent inhibition.
Cell Viability and Apoptosis Assays
These assays are used to assess the cytotoxic and pro-apoptotic effects of AZ5576 on cancer cell lines.
-
Cell Seeding and Treatment: Cells are seeded in multi-well plates and treated with a range of AZ5576 concentrations for various time points (e.g., 24, 48, 72 hours).
-
Viability Measurement: Cell viability can be measured using assays such as:
-
MTT/MTS Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, which is proportional to the number of viable cells.
-
-
Apoptosis Measurement: Apoptosis can be assessed by:
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.
-
Caspase Activity Assays: Measures the activity of executioner caspases (e.g., caspase-3/7) using a luminescent or fluorescent substrate.
-
PARP Cleavage: Assessed by Western blotting, where the cleavage of PARP is a hallmark of apoptosis.
-
Development of the Clinical Congener, AZD4573
Further optimization of the amidopyridine series from which AZ5576 was derived led to the identification of AZD4573, a potent and highly selective CDK9 inhibitor with pharmacokinetic and physicochemical properties suitable for intravenous administration and short-term target engagement. This compound was advanced into clinical development.
A Phase 1 clinical trial (NCT03263637) was initiated to assess the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of AZD4573 in patients with relapsed or refractory hematological malignancies.[8][9]
Table 3: Summary of a Phase 2a Trial of AZD4573 in Relapsed/Refractory Peripheral T-cell Lymphoma (PTCL) (NCT05140382)
| Parameter | Result |
| Objective Response Rate (ORR) | 15.0% in the intent-to-treat population (n=20) |
| Complete Response (CR) | All 3 responders achieved a CR |
| Median Progression-Free Survival (PFS) | 1.9 months (95% CI, 1.22-2.04) |
| 3-Month Overall Survival (OS) Rate | 71.2% (95% CI, 46.62%-85.94%) |
The safety profile of AZD4573 was found to be manageable, with the most common grade 3 or higher treatment-emergent adverse events (TEAEs) being hematological, including neutropenia, and transient elevations in liver enzymes.[10]
Conclusion
AZ5576 is a potent and selective preclinical CDK9 inhibitor that has demonstrated significant antitumor activity in various hematological cancer models. Its mechanism of action, centered on the transcriptional repression of key survival proteins Mcl-1 and MYC, provides a strong rationale for the therapeutic targeting of CDK9 in these malignancies. The development of its clinical congener, AZD4573, and the promising early clinical data in patients with relapsed/refractory hematological cancers further validate CDK9 as a valuable therapeutic target. This technical guide provides a foundational understanding of the discovery and development of this important class of CDK9 inhibitors for professionals in the field of oncology drug discovery and development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study to Assess Safety, Tolerability, Pharmacokinetics and Antitumor Activity of AZD4573 in Relapsed/Refractory Haematological Malignancies [astrazenecaclinicaltrials.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. onclive.com [onclive.com]
The Structure-Activity Relationship of AZ5576: A Deep Dive into a Selective CDK9 Inhibitor
Abstract: AZ5576 is a potent, selective, and orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. By inhibiting CDK9, AZ5576 effectively downregulates the expression of critical anti-apoptotic proteins and oncoproteins, such as Mcl-1 and MYC, making it a promising therapeutic agent for hematological malignancies and other cancers dependent on these factors. This document provides a comprehensive technical overview of the structure-activity relationship (SAR) of AZ5576, its mechanism of action, quantitative biological data, and the experimental protocols used for its evaluation.
Introduction to AZ5576
Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that, in complex with its regulatory partner Cyclin T1, forms the core of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in stimulating the elongation phase of transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (Ser2).[1] This phosphorylation event is essential for the productive transcription of many genes, including those with short-lived mRNA transcripts that encode key survival proteins and oncogenes.
In many cancers, particularly hematological malignancies like Diffuse Large B-Cell Lymphoma (DLBCL), tumor cells exhibit a strong dependence on the continuous expression of proteins like Mcl-1 and MYC.[2] AZ5576 was developed as a potent and highly selective small-molecule inhibitor of CDK9 to exploit this dependency.[1][3] Its mechanism offers a therapeutic strategy to disrupt the transcriptional machinery that sustains these cancer cells, leading to cell cycle arrest and apoptosis.[2][3]
Mechanism of Action
The primary mechanism of action for AZ5576 is the direct inhibition of the ATP-binding site of CDK9.[1] This competitive inhibition prevents the transfer of phosphate (B84403) from ATP to the Ser2 residue of the RNAPII CTD. The resulting hypo-phosphorylation of RNAPII causes it to stall, leading to a termination of transcriptional elongation for a specific subset of genes.[3]
This transcriptional arrest disproportionately affects genes with short-lived mRNAs and proteins, such as MCL1 and MYC. The subsequent rapid depletion of these critical proteins triggers the intrinsic apoptotic pathway and inhibits the oncogenic signaling required for tumor cell proliferation and survival.[2]
Structure-Activity Relationship (SAR) Analysis
While a detailed SAR study with a matrix of AZ5576 analogs is not publicly available, analysis of the predicted binding mode of AZ5576 within the CDK9 active site (based on PDB: 4BCF) provides critical insights into the structural features essential for its high potency and selectivity.[1]
Key Structural Features and Interactions:
-
Pyridyl Amide Core: This central scaffold is crucial for anchoring the molecule within the ATP-binding pocket. The nitrogen of the pyridine (B92270) and the amide group form two critical hydrogen bonds with the backbone of the hinge-region residue Cysteine 106 (Cys106). This bidentate interaction is a common feature of many kinase inhibitors and is fundamental to the high-affinity binding of AZ5576.
-
Cyclohexyl Amide Group: This bulky, hydrophobic group extends from the core and occupies a region that provides access to the solvent channel.[1] The size and conformation of this group are likely optimized to fit snugly into this pocket, contributing to the overall binding affinity and potentially influencing the selectivity profile against other kinases. Modifications in this region would be expected to significantly impact potency.
-
Solvent-Exposed Moieties: The portions of the molecule extending into the solvent channel can be modified to fine-tune physicochemical properties such as solubility and oral bioavailability without disrupting the core binding interactions.
The combination of a rigid, H-bonding core (pyridyl amide) and specific hydrophobic interactions (cyclohexyl amide) creates a high-affinity ligand tailored to the unique topology of the CDK9 active site.
Quantitative Data
The biological activity of AZ5576 has been characterized in a variety of enzymatic and cell-based assays, as well as in vivo models. The data highlights its potency and selectivity.
Table 1: In Vitro Activity of AZ5576
| Assay Type | Target/Cell Line | Endpoint | Value | Reference |
| Enzymatic Assay | Recombinant CDK9 | IC₅₀ | < 5 nM | [1][3] |
| Cellular Assay | Various Cell Lines | p-Ser2 RNAPII Inhibition (IC₅₀) | 96 nM | [1] |
| Cellular Assay | Sensitive NHL Cell Lines | Cell Viability (Potency) | < 520 nM | |
| Cellular Assay | DLBCL Cells (1 µM, 24h) | Effect | ↓ Mcl-1 & MYC mRNA/Protein | [3] |
| Cellular Assay | DLBCL Cells | Effect | S Phase Reduction, Apoptosis | [3] |
Table 2: In Vivo Activity of AZ5576
| Model | Cell Lines | Dosing | Outcome | Reference |
| Mouse Xenograft | VAL, OCI-LY3 | 60 mg/kg, p.o., twice weekly for 30 days | Significant anti-tumor activity | [3] |
Experimental Protocols
The evaluation of AZ5576 involves a standard cascade of preclinical assays. Below are detailed methodologies for key experiments cited in its characterization.
CDK9 Kinase Inhibition Assay (Luminescent)
This protocol describes a typical in vitro assay to determine the IC₅₀ of an inhibitor against purified CDK9 enzyme, based on measuring ADP production.
-
Objective: To quantify the dose-dependent inhibition of recombinant CDK9/Cyclin T1 by AZ5576.
-
Principle: The amount of ADP generated in the kinase reaction is measured using a coupled enzyme system (e.g., ADP-Glo™). ADP is converted to ATP, which is then used by luciferase to generate a light signal proportional to kinase activity.
-
Materials:
-
Recombinant human CDK9/Cyclin T1
-
Kinase substrate (e.g., Cdk7/9tide peptide)
-
ATP
-
Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
AZ5576 (serial dilutions in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white opaque assay plates
-
-
Procedure:
-
Inhibitor Plating: Prepare a 10-point, 3-fold serial dilution of AZ5576 in DMSO. Further dilute in assay buffer to a 4x final concentration and add 2.5 µL to the wells of a 384-well plate. Include DMSO-only wells as a no-inhibition control.
-
Kinase Reaction:
-
Add 2.5 µL of 4x CDK9/Cyclin T1 enzyme solution to each well.
-
Initiate the reaction by adding 5 µL of a 2x substrate/ATP mixture. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate percent inhibition relative to DMSO controls and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Cellular Phospho-RNAPII (Ser2) Assay
This assay measures the inhibition of CDK9 in a cellular context by quantifying the phosphorylation of its direct substrate.
-
Objective: To determine the IC₅₀ of AZ5576 for the inhibition of RNAPII Ser2 phosphorylation in cells.
-
Principle: A sandwich immunoassay format (e.g., HTRF®) is used. Cells are lysed, and the target phosphorylated protein is detected using two specific antibodies labeled with a FRET donor and acceptor.
-
Materials:
-
DLBCL or other relevant cell lines
-
Cell culture medium and supplements
-
AZ5576
-
Lysis Buffer
-
Phospho-RNA Polymerase II (Ser2) Detection Kit (e.g., Revvity HTRF) containing specific antibodies.
-
-
Procedure:
-
Cell Plating & Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat cells with a serial dilution of AZ5576 for a defined period (e.g., 6 hours).
-
Cell Lysis: Remove media and add Lysis Buffer to each well. Incubate according to the manufacturer's protocol.
-
Immunoassay: Transfer cell lysates to a detection plate. Add the antibody mix (anti-pSer2-RNAPII antibody labeled with donor and anti-total-RNAPII antibody labeled with acceptor).
-
Incubation: Incubate the plate at room temperature for 4 hours or overnight.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths.
-
Analysis: Calculate the HTRF ratio and normalize to untreated controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Western Blot for Mcl-1 and MYC Expression
This protocol is used to visualize the downstream effect of CDK9 inhibition on target protein levels.
-
Objective: To assess the reduction in Mcl-1 and MYC protein levels following treatment with AZ5576.
-
Procedure:
-
Treatment and Lysis: Treat cells with various concentrations of AZ5576 (e.g., 0, 100, 500, 1000 nM) for 24 hours. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Mcl-1, MYC, and a loading control (e.g., β-Actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Preclinical Evaluation Workflow
The development and characterization of a kinase inhibitor like AZ5576 follows a logical progression from initial screening to in vivo validation.
Conclusion
AZ5576 is a well-characterized, potent, and selective inhibitor of CDK9 that demonstrates significant anti-tumor activity in preclinical models of hematological cancers. Its structure is optimized for high-affinity binding to the CDK9 active site through key hydrogen bonding and hydrophobic interactions. By inhibiting the transcriptional elongation of oncogenes like MYC and survival genes like MCL1, AZ5576 provides a clear mechanism-based rationale for its therapeutic potential. The data and protocols presented herein offer a comprehensive guide for researchers and drug developers working on CDK9 and related transcriptional inhibitors.
References
In Vitro Potency and Selectivity of AZ5576 and AZD5582: A Technical Overview
This technical guide provides a comprehensive overview of the in vitro potency and selectivity of two distinct therapeutic agents: AZ5576, a selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor, and AZD5582, a potent Inhibitor of Apoptosis Proteins (IAPs) antagonist. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Part 1: AZ5576 - A Selective CDK9 Inhibitor
AZ5576 is a potent and highly selective inhibitor of CDK9, a key regulator of transcriptional elongation.[1][2] Its mechanism of action involves the inhibition of RNA polymerase II phosphorylation at serine 2, leading to the downregulation of short-lived anti-apoptotic proteins and oncogenes, ultimately inducing apoptosis in cancer cells.[1][3]
In Vitro Potency
The inhibitory activity of AZ5576 against CDK9 has been demonstrated in enzymatic and cellular assays.
| Target | Assay Type | IC50 | Reference |
| CDK9 | Enzymatic Assay | <5 nM | [1][2] |
| pSer2-RNAPII | Cellular Assay | 96 nM | [2] |
Mechanism of Action and Cellular Effects
AZ5576's inhibition of CDK9 leads to a rapid, dose- and time-dependent decrease in the phosphorylation of RNA polymerase II at serine 2. This, in turn, suppresses the transcription of genes with short-lived mRNA transcripts, including the anti-apoptotic protein Mcl-1 and the oncogene MYC.[1][2][3] The depletion of these critical survival proteins results in the activation of caspase-3 and subsequent apoptosis.[2] In vitro studies have shown that treatment with AZ5576 reduces the mRNA and protein levels of Mcl-1 and MYC, inhibits DNA synthesis, and causes a reduction in the S phase of the cell cycle in diffuse large B-cell lymphoma (DLBCL) cells.[1]
Signaling Pathway of AZ5576
Caption: AZ5576 inhibits CDK9, preventing RNA Polymerase II phosphorylation and subsequent transcription of pro-survival proteins, leading to apoptosis.
Part 2: AZD5582 - A Potent IAP Antagonist
AZD5582 is a dimeric Smac mimetic that functions as a potent antagonist of the Inhibitor of Apoptosis Proteins (IAPs), including cIAP1, cIAP2, and XIAP.[4][5] By binding to the BIR3 domains of these proteins, AZD5582 promotes the degradation of cIAP1 and relieves the inhibition of caspases, thereby inducing apoptosis.[4][5]
In Vitro Potency and Selectivity
AZD5582 demonstrates potent binding to the BIR3 domains of several IAP family members.
| Target | Assay Type | IC50 | Reference |
| cIAP1 (BIR3) | Biochemical Assay | 15 nM | [4][5] |
| cIAP2 (BIR3) | Biochemical Assay | 21 nM | [4][5] |
| XIAP (BIR3) | Biochemical Assay | 15 nM | [4][5] |
Mechanism of Action and Cellular Effects
AZD5582 mimics the function of the endogenous IAP antagonist, Smac/DIABLO.[6] This action leads to the rapid degradation of cIAP1, which in turn activates the non-canonical NF-κB pathway and can lead to TNFα-dependent apoptosis.[6][7][8] In sensitive cell lines, treatment with AZD5582 results in the downregulation of cIAP-1, activation of RIPK1, and subsequent activation of both the extrinsic (caspase-8) and intrinsic (caspase-9) apoptosis pathways, culminating in the cleavage of effector caspases-3 and -7.[4]
Signaling Pathway of AZD5582
Caption: AZD5582 inhibits IAPs, leading to cIAP1 degradation and removal of caspase inhibition, thereby promoting apoptosis.
Experimental Protocols
Detailed, proprietary experimental protocols for AZ5576 and AZD5582 are not publicly available. However, the following sections describe generalized methodologies for the types of in vitro assays commonly used to characterize such compounds.
General Workflow for In Vitro Kinase/Binding Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
The Selective CDK9 Inhibitor AZ5576: A Technical Overview of its Impact on MYC and Mcl-1 Expression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of AZ5576, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), on the expression of the critical oncoprotein MYC and the anti-apoptotic protein Mcl-1. The information presented herein is curated from preclinical studies and is intended to provide a comprehensive resource for professionals in the fields of oncology research and drug development.
Core Mechanism of Action
AZ5576 exerts its effects by targeting CDK9, a key component of the positive transcription elongation factor b (P-TEFb). P-TEFb, a complex of CDK9 and a cyclin partner (T1, T2a, T2b, or K), plays a crucial role in the transition from abortive to productive transcriptional elongation. It achieves this by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (Ser2). This phosphorylation event is essential for the processive transcription of many genes, particularly those with short-lived mRNA and protein products, including the proto-oncogene MYC and the anti-apoptotic factor MCL-1.[1][2][3]
By inhibiting the kinase activity of CDK9, AZ5576 prevents the phosphorylation of RNAPII at Ser2.[3][4] This leads to a halt in transcriptional elongation, resulting in a rapid, dose-dependent downregulation of both MYC and MCL-1 mRNA and their corresponding proteins.[1][2][5] This dual suppression of a major oncogenic driver and a key survival protein underpins the potent anti-cancer activity of AZ5576, particularly in hematological malignancies.[6][7]
Furthermore, AZ5576 has been shown to decrease the stability of the MYC protein by reducing its phosphorylation at the stabilizing Serine 62 residue, thereby promoting its turnover.[1][2]
Data Presentation: Quantitative Effects of AZ5576
The following tables summarize the quantitative data on the effects of AZ5576 on MYC and Mcl-1 expression and its functional consequences in various cancer cell lines, as reported in preclinical studies.
Table 1: Effect of AZ5576 on MYC and Mcl-1 Expression
| Cell Line | Cancer Type | AZ5576 Concentration | Time Point | Effect on MYC | Effect on Mcl-1 | Reference |
| DLBCL Cell Lines | Diffuse Large B-Cell Lymphoma | Dose-dependent | 1 hour (mRNA) | Downregulation of mRNA and protein | Downregulation of mRNA and protein | [5] |
| DLBCL Cell Lines | Diffuse Large B-Cell Lymphoma | 1 µM | 24 hours | Reduction in mRNA and protein | Reduction in mRNA and protein | [4] |
| Sensitive NHL Cell Lines | Non-Hodgkin Lymphoma | Dose- and time-dependent | Not specified | Loss of mRNA and protein | Loss of mRNA and protein | [3] |
| MV411 | Acute Myeloid Leukemia | Dose-dependent | Short-term | Not specified | Loss of mRNA and protein | [7] |
Table 2: Functional Effects of AZ5576 in Preclinical Models
| Parameter | Cell Lines/Model | AZ5576 Concentration/Dose | Effect | Reference |
| IC50 (Enzymatic Activity) | CDK9 Enzyme Assay | <5 nM | Potent inhibition of CDK9 | [3][7] |
| IC50 (Cellular pSer2-RNAPII) | Cellular Assay | 96 nM | Decrease in phosphorylation of Ser2-RNAPII | [3][7] |
| Apoptosis Induction (IC50) | DLBCL Cell Lines | 300-500 nM (24h) | Induction of apoptosis | [5] |
| Apoptosis Induction (IC50) | Primary DLBCL Cells | 100 nM (24h) | Induction of apoptosis | [5] |
| Cell Death | Sensitive NHL Cell Lines | <520 nM (6h) | >55% maximum caspase activation | [3] |
| In Vivo Antitumor Activity | VAL and OCI-LY3 Mouse Models | 60 mg/kg (twice weekly) | Inhibition of tumor growth | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to evaluate the effect of AZ5576 on MYC and Mcl-1 expression.
Western Blotting for MYC and Mcl-1 Protein Expression
This protocol outlines the general steps for detecting changes in MYC and Mcl-1 protein levels following treatment with AZ5576.
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with various concentrations of AZ5576 or vehicle control (e.g., DMSO) for the specified duration.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape adherent cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for MYC, Mcl-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system or X-ray film.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Quantitative PCR (qPCR) for MYC and MCL-1 mRNA Expression
This protocol describes the measurement of MYC and MCL-1 transcript levels.
-
RNA Extraction:
-
Treat cells with AZ5576 as described for Western blotting.
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) or a TRIzol-based method according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from an equal amount of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing the synthesized cDNA, forward and reverse primers for MYC, MCL-1, and a reference gene (e.g., GAPDH or ACTB), and a SYBR Green or TaqMan-based qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR thermal cycler using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative expression of MYC and MCL-1 mRNA using the ΔΔCt method, normalizing to the reference gene expression.
-
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: AZ5576 inhibits CDK9, blocking transcriptional elongation and reducing MYC and Mcl-1 levels.
Caption: Workflow for evaluating AZ5576's impact on MYC/Mcl-1 expression and cell fate.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
understanding the downstream targets of AZ5576
An In-depth Technical Guide to the Downstream Targets of AZ5576 For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ5576 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9)[1][2][3]. As a critical component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a pivotal role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII)[2][4]. The dysregulation of CDK9 activity is implicated in the pathogenesis of various malignancies, particularly hematological cancers, making it a compelling therapeutic target[5][6][7]. AZ5576 exerts its anti-neoplastic effects by inhibiting transcriptional elongation, leading to the downregulation of key survival proteins and the induction of apoptosis in cancer cells[1][8]. This guide provides a comprehensive overview of the downstream targets of AZ5576, supported by quantitative data, detailed experimental methodologies, and visual diagrams of the associated signaling pathways.
Mechanism of Action
The primary mechanism of action of AZ5576 is the direct inhibition of the kinase activity of CDK9. This inhibition prevents the phosphorylation of Serine 2 (Ser2) on the CTD of RNAPII, a crucial step for the transition from promoter-proximal pausing to productive transcriptional elongation[1][2][9]. The reduction in pSer2-RNAPII levels leads to a global decrease in the transcription of a host of genes, with a particularly profound impact on those with short-lived mRNA transcripts, including critical oncogenes and anti-apoptotic proteins[3][8]. The clinical congener of AZ5576, AZD4573, which is currently in clinical trials, shares this mechanism of action[9][10][11].
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of AZ5576 and its clinical analog, AZD4573.
Table 1: In Vitro Potency of AZ5576 and AZD4573
| Compound | Target | Assay | IC50/EC50 | Reference |
| AZ5576 | CDK9 | Enzymatic Assay | <5 nM | [2][3] |
| AZ5576 | pSer2-RNAPII | Cellular Assay | 96 nM | [2][3] |
| AZD4573 | CDK9 | Biochemical Assay (FRET) | <3 nM | [8] |
| AZD4573 | Hematological Cancer Cell Lines | Caspase Activation (Median) | 30 nM | [8] |
| AZD4573 | Hematological Cancer Cell Lines | Growth Inhibition (Median GI50) | 11 nM | [8] |
Table 2: Effect of AZ5576/AZD4573 on Downstream Target Expression in Diffuse Large B-Cell Lymphoma (DLBCL) Cell Lines
| Compound | Cell Line | Target | Effect | Method | Reference |
| AZ5576 | OCI-LY3, VAL | MYC, Mcl-1 | Rapid downmodulation of mRNA and protein | RNA-Seq, Western Blot | [10] |
| AZD4573 | U-2932, VAL, OCI-LY3 | MYC, Mcl-1 | Downmodulation of protein levels | Western Blot | [10] |
| AZ5576 | DLBCL cell lines | MYC | Decreased phosphorylation at Ser62, promoted protein turnover | Immunoblotting | [3] |
Signaling Pathways and Experimental Workflows
CDK9 Signaling Pathway and AZ5576 Inhibition
The following diagram illustrates the central role of CDK9 in transcriptional elongation and how AZ5576 disrupts this process.
Caption: AZ5576 inhibits the CDK9 component of P-TEFb, preventing RNAPII phosphorylation and leading to apoptosis.
Experimental Workflow for Target Validation
This diagram outlines a typical workflow to identify and validate the downstream targets of AZ5576.
Caption: A generalized workflow for identifying and validating downstream targets of AZ5576.
Key Downstream Targets
The primary and most well-characterized downstream targets of AZ5576 are the anti-apoptotic protein Mcl-1 and the oncogenic transcription factor MYC .
Mcl-1 (Myeloid cell leukemia-1)
Mcl-1 is a member of the Bcl-2 family of proteins that plays a crucial role in the regulation of apoptosis. It is a short-lived protein, and its continuous transcription is essential for the survival of many cancer cells. By inhibiting CDK9, AZ5576 rapidly reduces Mcl-1 mRNA and protein levels, leading to the induction of apoptosis[1][3][10]. This makes Mcl-1 a critical mediator of the anti-tumor activity of AZ5576.
MYC
MYC is a master transcriptional regulator that drives cell proliferation, growth, and metabolism. Its deregulation is a hallmark of many cancers, including DLBCL[8]. MYC itself is a short-lived protein that requires constant replenishment. AZ5576 treatment leads to a dose-dependent downregulation of MYC mRNA and protein[3][10]. Furthermore, CDK9 inhibition has been shown to decrease the phosphorylation of MYC at Serine 62, a modification that stabilizes the protein, thereby promoting its turnover[3]. The disruption of MYC's oncogenic activity is a key component of the therapeutic rationale for targeting CDK9 in MYC-driven malignancies.
Experimental Protocols
While specific, proprietary protocols for AZ5576 are not publicly available, the following are detailed, standard methodologies for the key experiments cited in the research of CDK9 inhibitors.
Western Blotting for Mcl-1, MYC, and pSer2-RNAPII
Objective: To determine the effect of AZ5576 on the protein levels of its downstream targets.
Methodology:
-
Cell Lysis: Treat hematological cancer cell lines (e.g., OCI-LY3, VAL) with varying concentrations of AZ5576 for different time points. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-Mcl-1
-
Rabbit anti-c-Myc
-
Mouse anti-RNA polymerase II CTD repeat YSPTSPS (phospho S2)
-
Mouse anti-β-actin (as a loading control)
-
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for Mcl-1 and MYC mRNA
Objective: To quantify the changes in mRNA expression of Mcl-1 and MYC following AZ5576 treatment.
Methodology:
-
RNA Extraction and cDNA Synthesis: Treat cells as described for Western blotting. Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen). Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, the synthesized cDNA, and gene-specific primers.
-
Data Analysis: Analyze the results using the ΔΔCt method, normalizing the expression of the target genes to a housekeeping gene (e.g., GAPDH).
Conclusion
AZ5576 is a potent and selective CDK9 inhibitor that effectively targets the transcriptional machinery of cancer cells. Its primary downstream effectors, Mcl-1 and MYC, are critical survival factors for many hematological malignancies. By downregulating these key oncoproteins, AZ5576 induces apoptosis and inhibits tumor growth. The preclinical data for AZ5576 and its clinical analog, AZD4573, provide a strong rationale for the continued development of selective CDK9 inhibitors as a promising therapeutic strategy in oncology. This guide provides a foundational understanding of the downstream targets of AZ5576 for researchers and clinicians working to advance cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 5. Targeting Transcriptional Regulation with a CDK9 Inhibitor Suppresses Growth of Endocrine- and Palbociclib-Resistant ER+ Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-Dependent Kinase Inhibitors in Hematological Malignancies—Current Understanding, (Pre-)Clinical Application and Promising Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting cell cycle regulators in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AZD4573 [openinnovation.astrazeneca.com]
- 9. Facebook [cancer.gov]
- 10. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
AZ5576: A Deep Dive into its Binding Mode with CDK9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding mode of AZ5576, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Understanding the precise molecular interactions between AZ5576 and CDK9 is crucial for the rationale-based design of next-generation inhibitors and for elucidating its mechanism of action in cancer therapy.
Executive Summary
AZ5576 is a highly selective and potent inhibitor of CDK9, a key regulator of transcriptional elongation. By binding to the ATP pocket of CDK9, AZ5576 effectively blocks the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII), leading to the downregulation of short-lived anti-apoptotic proteins and oncoproteins, such as Mcl-1 and MYC. This guide details the molecular interactions governing this inhibition, presents key quantitative data, and provides representative protocols for the experimental validation of AZ5576's activity.
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the potency and cellular effects of AZ5576.
| Parameter | Value | Description |
| Biochemical Potency | ||
| CDK9 IC50 | <5 nM | Concentration of AZ5576 required to inhibit 50% of CDK9 enzymatic activity in a biochemical assay.[1] |
| Cellular Potency | ||
| RNAPII Ser2 Phos. IC50 | 96 nM | Concentration of AZ5576 required to inhibit 50% of RNA Polymerase II Serine 2 phosphorylation in cells.[2] |
| In Vitro Activity | ||
| Apoptosis Induction | Time and Dose-dependent | Treatment with AZ5576 leads to apoptosis in sensitive cell lines.[1] |
| Cell Cycle Arrest | S-phase reduction | AZ5576 treatment causes a reduction in the S-phase population of the cell cycle.[1] |
AZ5576-CDK9 Binding Mode
The predicted binding mode of AZ5576 to the ATP-binding site of CDK9 has been elucidated through computational modeling, with the predicted structure available in the Protein Data Bank (PDB ID: 4BCF).[2] The key interactions are visualized in the diagram below and involve a combination of hydrogen bonds and hydrophobic interactions.
Key Molecular Interactions
-
Hydrogen Bonds: The pyridyl amide core of AZ5576 forms two critical hydrogen bonds with the backbone of Cysteine 106 (CYS106) in the hinge region of CDK9.[2] This interaction is fundamental for anchoring the inhibitor within the ATP binding pocket.
-
Hydrophobic Interactions: The 4-fluoro-2-methoxyphenyl group of AZ5576 occupies a hydrophobic pocket near the activation loop of CDK9.[2] This moiety is stabilized by a significant π-π stacking interaction with Phenylalanine 103 (PHE103) .[2]
-
Solvent Channel Access: The cyclohexyl amide portion of AZ5576 extends towards the solvent-accessible channel, providing an opportunity for further chemical modifications to enhance potency and selectivity.[2]
-
Activation Loop Interaction: The inhibitor's placement also involves proximity to Aspartate 167 (ASP167) within the activation loop.[2]
Visualization of the Binding Mode
Caption: AZ5576 binding interactions within the CDK9 ATP pocket.
Mechanism of Action: Signaling Pathway
AZ5576 exerts its anti-cancer effects by inhibiting the transcriptional machinery. CDK9, as part of the positive Transcription Elongation Factor b (P-TEFb) complex, phosphorylates the Serine 2 residue of the RNA Polymerase II C-terminal domain (CTD). This phosphorylation event is critical for the release of paused RNAPII and subsequent transcriptional elongation. By inhibiting CDK9, AZ5576 prevents this phosphorylation, leading to a global downregulation of transcription, particularly affecting genes with short-lived mRNAs and proteins, such as the oncogenes MYC and the anti-apoptotic protein Mcl-1.
Caption: AZ5576 mechanism of action via CDK9 inhibition.
Experimental Protocols
This section provides detailed, representative methodologies for key experiments used to characterize the binding and activity of AZ5576.
Biochemical Kinase Inhibition Assay (Luminescent-Based)
This assay quantifies the ability of AZ5576 to inhibit the enzymatic activity of CDK9 in a purified system.
Workflow:
Caption: Workflow for a luminescent-based CDK9 kinase assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of CDK9/Cyclin T1 enzyme in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 1 mM DTT, 10 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a 2X substrate/ATP solution containing a suitable peptide substrate and ATP at a concentration close to the Km for CDK9.
-
Perform a serial dilution of AZ5576 in DMSO, followed by a further dilution in kinase assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the AZ5576 dilution to the wells of a 384-well plate.
-
Add 5 µL of the 2X CDK9/Cyclin T1 enzyme solution and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction and detect the remaining ATP by adding 20 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®).
-
Incubate for a further 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The signal is inversely proportional to kinase activity.
-
Calculate the percent inhibition for each AZ5576 concentration relative to DMSO-treated controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular Assay: Flow Cytometry for Cell Cycle Analysis
This assay determines the effect of AZ5576 on the cell cycle distribution of a cancer cell line.
Workflow:
Caption: Workflow for cell cycle analysis by flow cytometry.
Methodology:
-
Cell Culture and Treatment:
-
Seed a human cancer cell line (e.g., a DLBCL cell line) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of AZ5576 or a vehicle control (DMSO) for 24 hours.
-
-
Sample Preparation:
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission signal.
-
Gate on single cells to exclude doublets and debris.
-
Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Cellular Assay: Quantitative PCR (qPCR) for Gene Expression
This assay measures the change in mRNA levels of target genes, such as MYC and Mcl-1, following treatment with AZ5576.
Workflow:
Caption: Workflow for qPCR analysis of gene expression.
Methodology:
-
Cell Treatment and RNA Extraction:
-
Treat cells with AZ5576 or vehicle as described for the flow cytometry assay.
-
Lyse the cells at the desired time point and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
Quantitative PCR:
-
Prepare a qPCR reaction mix containing the cDNA template, forward and reverse primers for the target genes (MYC, Mcl-1) and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection system.
-
Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence intensity at each cycle of amplification.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression in AZ5576-treated samples relative to vehicle-treated samples using the ΔΔCt method.
-
Conclusion
AZ5576 demonstrates potent and selective inhibition of CDK9 through a well-defined binding mode within the ATP pocket. This inhibition translates to a clear mechanism of action, leading to the downregulation of key oncogenic transcripts and subsequent induction of apoptosis in cancer cells. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of AZ5576 and other CDK9 inhibitors, facilitating further research and development in this promising area of oncology.
References
The Impact of AZD5576 on Cellular Pathways: A Technical Overview for Researchers
An in-depth examination of the selective CDK9 inhibitor AZD5576 reveals its profound impact on transcriptional regulation, leading to cell cycle arrest and apoptosis in cancer cells. This guide provides a detailed analysis of the molecular pathways affected by AZD5576, supported by quantitative data and comprehensive experimental protocols for drug development professionals and scientists in the field of oncology.
AZD5576 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex. By targeting CDK9, AZD5576 effectively disrupts the process of transcriptional elongation, leading to the downregulation of critical oncogenes with short half-lives, such as MYC and the anti-apoptotic protein Mcl-1. This targeted approach has shown significant promise in preclinical models of hematological malignancies, particularly Diffuse Large B-Cell Lymphoma (DLBCL).
Core Mechanism of Action: Inhibition of Transcriptional Elongation
The primary mechanism of action of AZD5576 is the inhibition of CDK9 kinase activity. CDK9 is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the serine 2 (Ser2) position. This phosphorylation event is a critical step for the release of paused RNAPII from promoter-proximal regions, allowing for productive transcriptional elongation.
AZD5576, with an in vitro IC50 of less than 5 nM for CDK9, effectively blocks this phosphorylation event.[1] This leads to a rapid, dose- and time-dependent decrease in pSer2-RNAPII levels within cancer cells, with a cellular IC50 of 96 nM.[2] The consequence is a global but selective suppression of transcription, disproportionately affecting genes with short-lived mRNA and protein products, many of which are crucial for cancer cell survival and proliferation.
Key Cellular Pathways Affected
The inhibition of CDK9 by AZD5576 triggers a cascade of downstream effects, primarily impacting pathways involved in cell survival, proliferation, and apoptosis.
Downregulation of MYC and Mcl-1
The proto-oncogene MYC and the anti-apoptotic BCL-2 family member Mcl-1 are key targets of AZD5576's therapeutic effect. Both are characterized by rapid turnover of their mRNA and protein products, making them particularly susceptible to transcriptional inhibition. Treatment with AZD5576 leads to a significant and rapid decrease in both mRNA and protein levels of MYC and Mcl-1 in a dose-dependent manner.[3]
Induction of Apoptosis
The depletion of Mcl-1, a critical survival factor in many hematological malignancies, tips the cellular balance towards apoptosis. AZD5576 treatment leads to the cleavage and activation of caspase-3, a key executioner of apoptosis.[2] Studies have shown that DLBCL cell lines with high MYC expression are particularly sensitive to AZD5576-induced apoptosis. For instance, a 24-hour treatment with 300 nM AZD5576 induced apoptosis in 35-70% of Myc-high cells, compared to only 10-20% in Myc-low cells.[4]
Cell Cycle Arrest
The downregulation of MYC, a potent driver of cell cycle progression, contributes to the cytostatic effects of AZD5576. Treatment with the compound leads to a reduction in the S phase of the cell cycle, consistent with the loss of MYC's function in promoting DNA synthesis.[4]
Quantitative Analysis of AZD5576's Effects
The following tables summarize the quantitative data on the cellular effects of AZD5576 and its clinical congener, AZD4573, in various cancer cell lines.
Table 1: In Vitro Cytotoxicity of AZD4573 in DLBCL Cell Lines
| Cell Line | Subtype | IC50 (nM) |
| NU-DUL-1 | GCB | ~3 |
| SU-DHL-6 | GCB | ~5 |
| SU-DHL-16 | GCB | ~5 |
| VAL | GCB | ~10 |
| OCI-LY19 | GCB | ~20 |
| OCI-LY3 | GCB | ~30 |
| U-2932 | ABC | ~30 |
Data adapted from Hashiguchi et al., 2023.[5]
Table 2: Induction of Apoptosis by AZD4573 in DLBCL Cell Lines (72h treatment)
| Cell Line | Apoptosis (% of control) at 30 nM |
| NU-DUL-1 | > 80% |
| SU-DHL-6 | > 80% |
| SU-DHL-16 | > 80% |
| VAL | > 60% |
| OCI-LY19 | ~40% |
| U-2932 | ~30% |
| OCI-LY3 | < 20% |
Data interpreted from Hashiguchi et al., 2023.[5]
Detailed Experimental Protocols
To facilitate the replication and further investigation of AZD5576's effects, detailed protocols for key experiments are provided below.
Western Blot Analysis of Protein Expression
This protocol details the procedure for assessing the levels of p-RNAPII (Ser2), MYC, and Mcl-1 following AZD5576 treatment.
Materials:
-
DLBCL cell lines
-
AZD5576 (stock solution in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RNAPII Ser2, anti-MYC, anti-Mcl-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells to achieve 70-80% confluency. Treat with desired concentrations of AZD5576 or vehicle (DMSO) for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane and run the gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Antibody Incubation: Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Apply ECL substrate and visualize bands using an imaging system.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol outlines the quantification of apoptotic cells using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and suspension cells.
-
Washing: Wash cells twice with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI, and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis by Flow Cytometry (PI Staining)
This protocol describes the analysis of cell cycle distribution using PI staining.
Materials:
-
Treated and control cells
-
Ice-cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Prepare a single-cell suspension.
-
Fixation: Fix cells in ice-cold 70% ethanol for at least 30 minutes on ice.
-
Washing: Wash cells with PBS.
-
RNase Treatment: Treat cells with RNase A to degrade RNA.
-
PI Staining: Stain cells with PI solution.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
Conclusion
AZD5576 represents a targeted therapeutic strategy that exploits the dependency of certain cancers on continuous high-level transcription of key oncogenes. Its selective inhibition of CDK9 leads to a cascade of events culminating in the downregulation of MYC and Mcl-1, thereby inducing apoptosis and cell cycle arrest. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of CDK9 inhibitors in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 5. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Cyclin-Dependent Kinase 9 (CDK9) in Transcriptional Regulation and Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical regulator of transcriptional elongation and a high-priority target in oncology. As the catalytic core of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a pivotal role in releasing RNA Polymerase II (Pol II) from promoter-proximal pausing, a rate-limiting step in the transcription of many genes, including a disproportionate number of proto-oncogenes and anti-apoptotic factors. Dysregulation of CDK9 activity is a hallmark of numerous malignancies, where it sustains the transcriptional addiction of cancer cells to key survival proteins. This guide provides a comprehensive technical overview of CDK9's function, its role in cancer, and the methodologies employed to study this crucial kinase and its inhibitors.
CDK9 and the Regulation of Transcriptional Elongation
The transcription of protein-coding genes by RNA Polymerase II (Pol II) is a tightly regulated process. A key control point is the transition from transcription initiation to productive elongation. After initiating transcription, Pol II often pauses approximately 20-60 nucleotides downstream of the transcription start site. This pausing is mediated by the Negative Elongation Factor (NELF) and the DRB-Sensitivity Inducing Factor (DSIF).
The release of this paused Pol II is orchestrated by the P-TEFb complex, which is primarily composed of CDK9 and a cyclin partner, most commonly Cyclin T1.[1][2] CDK9, once activated, phosphorylates several key substrates to promote transcriptional elongation:
-
RNA Polymerase II C-Terminal Domain (CTD): CDK9 phosphorylates serine 2 (Ser2) residues within the heptapeptide (B1575542) repeats of the Pol II CTD.[3] This phosphorylation event is a hallmark of actively elongating polymerase.
-
Negative Elongation Factor (NELF): Phosphorylation of NELF by CDK9 leads to its dissociation from the transcription complex, thereby relieving the pause.[3]
-
DRB-Sensitivity Inducing Factor (DSIF): CDK9-mediated phosphorylation of the Spt5 subunit of DSIF converts it from a negative to a positive elongation factor.[2]
The activity of the P-TEFb complex is itself subject to regulation. A significant portion of P-TEFb in the cell is sequestered in an inactive state within the 7SK small nuclear ribonucleoprotein (snRNP) complex, which also contains HEXIM1/2 proteins.[2] Various cellular signals can trigger the release of active P-TEFb from this inhibitory complex, allowing it to phosphorylate its targets and drive gene expression.
Signaling Pathway of Transcriptional Elongation Control by CDK9
Caption: CDK9-mediated transcriptional elongation pathway.
The Role of CDK9 in Cancer
The reliance of cancer cells on the continuous transcription of specific genes, a phenomenon known as "transcriptional addiction," makes them particularly vulnerable to the inhibition of transcriptional machinery.[4] CDK9 is frequently overexpressed in a wide range of human cancers, and this overexpression often correlates with poor prognosis.[5] The heightened activity of CDK9 in tumor cells drives the expression of key oncogenes and anti-apoptotic proteins that are essential for their survival and proliferation.
Key oncogenic pathways fueled by CDK9 activity include:
-
MYC-driven cancers: The MYC family of oncoproteins are potent transcription factors that are dysregulated in over 70% of human cancers.[3] The transcription of the MYC gene itself, as well as MYC's ability to drive the expression of its target genes, is highly dependent on CDK9 activity.[3][6]
-
Suppression of Apoptosis: Cancer cells often evade programmed cell death (apoptosis) by overexpressing anti-apoptotic proteins. CDK9 is critical for the transcription of short-lived anti-apoptotic proteins such as Mcl-1 and XIAP.[7][8] Inhibition of CDK9 leads to a rapid decrease in the levels of these proteins, sensitizing cancer cells to apoptosis.[7]
The central role of CDK9 in sustaining these oncogenic transcriptional programs has established it as a compelling therapeutic target.
Pharmacological Inhibition of CDK9
The development of small molecule inhibitors targeting CDK9 has been an area of intense research. These inhibitors can be broadly categorized into two generations:
-
First-generation (pan-CDK inhibitors): These compounds, such as flavopiridol (B1662207) (alvocidib) and dinaciclib, inhibit multiple CDKs.[3][9] While they have shown clinical activity, their lack of selectivity can lead to significant off-target toxicities.[3]
-
Second-generation (selective CDK9 inhibitors): More recent efforts have focused on developing inhibitors with greater selectivity for CDK9 over other CDKs.[9] These agents, such as AZD4573 and KB-0742, are designed to provide a wider therapeutic window by minimizing off-target effects.[1][8]
Quantitative Data on CDK9 Inhibitors
The following table summarizes the in vitro potency (IC50 values) of several notable CDK9 inhibitors against CDK9 and other cyclin-dependent kinases.
| Inhibitor | CDK9 IC50 (nM) | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | CDK7 IC50 (nM) | Selectivity Notes | References |
| Flavopiridol (Alvocidib) | 11 | 282 | 282 | 132 | 514 | Pan-CDK inhibitor | [9] |
| Dinaciclib | 4 | - | 1 | - | - | Potent inhibitor of CDK1, CDK2, CDK5, and CDK9 | [9] |
| Atuveciclib (BAY-1143572) | 13 | >150-fold selective | >150-fold selective | >150-fold selective | >150-fold selective | Highly selective for CDK9 | [1] |
| AZD4573 | <4 | >10-fold selective | >10-fold selective | >10-fold selective | >10-fold selective | Highly selective for CDK9 | [8][9][10] |
| KB-0742 | 6 | >100-fold selective | >100-fold selective | >100-fold selective | >50-fold selective | Highly selective for CDK9 over cell-cycle CDKs | [1] |
| LDC000067 | 44 | >55-fold selective | >55-fold selective | >55-fold selective | >230-fold selective | Selective for CDK9 | [1] |
| JSH-150 | 1 | ~300-10,000-fold selective | ~300-10,000-fold selective | ~300-10,000-fold selective | ~300-10,000-fold selective | Highly selective for CDK9 | [1] |
Experimental Protocols for Studying CDK9
In Vitro CDK9 Kinase Activity Assay (ADP-Glo™)
This protocol describes a luminescent assay to measure the in vitro activity of recombinant CDK9 and to determine the IC50 of inhibitory compounds. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase substrate (e.g., Cdk7/9tide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test inhibitor (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor in 100% DMSO.
-
Further dilute the inhibitor series in kinase assay buffer to a 4x final assay concentration. The final DMSO concentration should not exceed 1%.
-
Prepare a 4x solution of CDK9/Cyclin T1 enzyme in kinase assay buffer.
-
Prepare a 2x solution of the kinase substrate and ATP in kinase assay buffer. A typical ATP concentration is 10 µM.[11]
-
-
Kinase Reaction:
-
Add 2.5 µL of the 4x inhibitor dilutions to the wells of a 384-well plate.
-
Initiate the reaction by adding 2.5 µL of the 4x CDK9/Cyclin T1 solution to each well.
-
Immediately add 5 µL of the 2x substrate/ATP mixture to all wells. The final reaction volume is 10 µL.
-
Cover the plate and incubate at room temperature for 60 minutes.[11]
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[11]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[11]
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to positive (DMSO vehicle) and negative (no enzyme) controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow for In Vitro Kinase Assay
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 3. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Cyclin-dependent kinase 9 (CDK9) is a novel prognostic marker and therapeutic target in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. carnabio.com [carnabio.com]
- 7. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abmole.com [abmole.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for rel-AZ5576 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
rel-AZ5576 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. By inhibiting CDK9, this compound effectively downregulates the expression of short-lived oncoproteins, such as Mcl-1 and MYC, leading to apoptosis in cancer cells. These application notes provide a comprehensive overview of the in vivo experimental protocol for evaluating the anti-tumor efficacy of this compound, particularly in models of Diffuse Large B-cell Lymphoma (DLBCL). Detailed methodologies for xenograft tumor model establishment, drug administration, and endpoint analysis are presented to facilitate the design and execution of preclinical studies.
Introduction
CDK9, in complex with its regulatory cyclin T partners, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA polymerase II at serine 2, a critical step for the transition from abortive to productive transcriptional elongation. In many cancers, including hematological malignancies, the expression of key survival proteins like Mcl-1 and the oncogenic transcription factor MYC is highly dependent on continuous transcription. This compound leverages this dependency by inhibiting CDK9, thereby suppressing the transcription of these crucial genes and inducing tumor cell death.[1][2][3] In vivo studies have demonstrated significant anti-tumor activity of this compound in various preclinical models of non-Hodgkin lymphoma.[2]
Mechanism of Action
The primary mechanism of action of this compound is the selective inhibition of CDK9. This leads to a cascade of downstream effects culminating in apoptosis of cancer cells.
-
Inhibition of RNA Polymerase II Phosphorylation: this compound directly inhibits the kinase activity of CDK9, preventing the phosphorylation of RNA polymerase II at serine 2 (pSer2-RNAPII).
-
Downregulation of Mcl-1 and MYC: The inhibition of transcriptional elongation disproportionately affects genes with short mRNA half-lives, such as those encoding for the anti-apoptotic protein Mcl-1 and the proto-oncogene MYC.
-
Induction of Apoptosis: The reduction in Mcl-1 and MYC protein levels disrupts critical cell survival and proliferation pathways, ultimately leading to programmed cell death (apoptosis).
Signaling Pathway
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in preclinical models.
| Cell Line | Mouse Model | Dosing Regimen | Endpoint | Result |
| VAL | Xenograft | 60 mg/kg, p.o., twice weekly | Tumor Growth | Inhibition of tumor growth |
| OCI-LY3 | Xenograft | 60 mg/kg, p.o., twice weekly | Tumor Growth | Inhibition of tumor growth |
| OCILY10 | Xenograft | Not specified | Tumor Growth Inhibition (TGI) | 79% TGI (single agent) |
Note: Further details on the specific TGI values for VAL and OCI-LY3 models were not available in the reviewed literature.
Experimental Protocols
Xenograft Tumor Model Establishment
This protocol describes the subcutaneous implantation of DLBCL cells into immunodeficient mice.
Materials:
-
DLBCL cell lines (e.g., VAL, OCI-LY3)
-
Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null - NSG)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
Trypsin-EDTA
-
1 mL syringes with 27-30 gauge needles
-
Hemocytometer or automated cell counter
-
Centrifuge
Procedure:
-
Cell Culture: Culture DLBCL cells in RPMI-1640 supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them by centrifugation. For adherent cells, use trypsin-EDTA to detach them.
-
Cell Counting and Viability: Resuspend the cell pellet in PBS and perform a cell count using a hemocytometer and trypan blue exclusion to assess viability.
-
Cell Suspension Preparation: Centrifuge the required number of cells and resuspend the pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Subcutaneous Injection:
-
Anesthetize the mice according to approved institutional protocols.
-
Shave the injection site on the flank of the mouse.
-
Gently lift the skin and inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously.
-
Monitor the mice until they have recovered from anesthesia.
-
This compound Administration
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in sterile water; note: the exact vehicle used in published studies is not specified, so optimization may be required)
-
Oral gavage needles
-
Syringes
Procedure:
-
Drug Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration to achieve a 60 mg/kg dose in a typical gavage volume (e.g., 100-200 µL).
-
Administration:
-
Gently restrain the mouse.
-
Insert the gavage needle orally into the esophagus.
-
Slowly administer the drug suspension.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
-
Dosing Schedule: Administer this compound twice weekly for the duration of the study (e.g., 30 days).
Tumor Growth Monitoring and Endpoint Analysis
Materials:
-
Digital calipers
-
Balance for weighing mice
-
Materials for tissue collection and processing (e.g., formalin, liquid nitrogen)
-
Reagents for flow cytometry (e.g., Annexin V, Ki-67 antibodies) and immunoblotting.
Procedure:
-
Tumor Volume Measurement:
-
Measure the length (L) and width (W) of the tumors 2-3 times per week using digital calipers.
-
Calculate the tumor volume using the formula: Volume = 0.5 x L x W² .
-
-
Body Weight Monitoring: Record the body weight of each mouse at the time of tumor measurement to monitor for signs of toxicity.
-
Humane Endpoints: Euthanize mice if the tumor volume exceeds a predetermined size (e.g., 1500-2000 mm³), if there is more than 20% body weight loss, or if the animals show signs of significant distress, in accordance with institutional guidelines.
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor can be fixed in formalin for immunohistochemistry (e.g., Ki-67 staining for proliferation).
-
Another portion can be snap-frozen in liquid nitrogen for immunoblotting to assess protein levels of pSer2-RNAPII, Mcl-1, and MYC.
-
A fresh portion of the tumor can be dissociated into a single-cell suspension for flow cytometric analysis of apoptosis (e.g., Annexin V staining).
-
Experimental Workflow
Caption: In vivo experimental workflow for this compound.
References
Application Notes and Protocols for AZ5576 in Cell Culture Assays
Introduction
Important Note: Initial research inquiries may have associated AZ5576 with mTOR inhibition. However, extensive preclinical data has definitively characterized AZ5576 as a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4][5][6] This document provides detailed application notes and protocols for the use of AZ5576 as a CDK9 inhibitor in cell culture assays.
AZ5576 exerts its biological effects by inhibiting the phosphorylation of RNA polymerase II at serine 2 (pSer2-RNAPII), a critical step in transcriptional elongation.[4][5] This leads to the downregulation of short-lived mRNA transcripts and their corresponding proteins, including key oncogenes and anti-apoptotic proteins like MYC and Mcl-1.[1][4][7] Consequently, AZ5576 has been shown to inhibit cell growth, induce apoptosis, and demonstrate anti-tumor activity in various cancer cell lines, particularly those of hematological origin.[1][4][6][7]
This document is intended for researchers, scientists, and drug development professionals interested in utilizing AZ5576 for in vitro studies.
Mechanism of Action: CDK9 Inhibition
AZ5576 is an ATP-competitive inhibitor of CDK9. By blocking the kinase activity of CDK9, it prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position. This inhibition of pSer2-RNAPII leads to a blockade of transcriptional elongation, resulting in the decreased expression of genes with short-lived transcripts, such as the anti-apoptotic protein Mcl-1 and the oncogene MYC.[1][3][4][7]
References
- 1. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 3. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of AZ5576 for Apoptosis Induction
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
AZ5576 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcriptional elongation.[1][2][3] By inhibiting CDK9, AZ5576 prevents the phosphorylation of RNA Polymerase II at serine 2, leading to the downregulation of short-lived anti-apoptotic proteins such as Mcl-1 and oncoproteins like MYC.[1][4] This targeted action results in the induction of apoptosis in cancer cells, particularly those dependent on high levels of MYC expression, making AZ5576 a compound of significant interest in oncology research.[4][5][6] These application notes provide a comprehensive guide to determining the optimal concentration of AZ5576 for inducing apoptosis in cancer cell lines.
Mechanism of Action
AZ5576 selectively targets the ATP-binding pocket of CDK9, inhibiting its kinase activity with a reported IC50 of less than 5 nM in enzymatic assays and an IC50 of 96 nM for the cellular inhibition of Ser2-RNAPII phosphorylation.[1][3] The inhibition of CDK9-mediated phosphorylation of RNA Polymerase II leads to a rapid, dose- and time-dependent decrease in the transcription of genes with short-lived mRNA transcripts, including those encoding for the anti-apoptotic protein Mcl-1 and the transcription factor MYC.[1] The subsequent reduction in Mcl-1 and MYC protein levels triggers the intrinsic apoptotic pathway, characterized by the cleavage and activation of caspase-3 and eventual cell death.[1]
Data Presentation: Efficacy of AZ5576 in Inducing Apoptosis
The following table summarizes the effective concentrations of AZ5576 and its clinical congener, AZD4573, in various cancer cell lines as reported in the literature. This data can serve as a starting point for determining the optimal concentration for your specific cell line of interest.
| Compound | Cell Line Type | Effective Concentration for Apoptosis | IC50 (Cell Viability) | Time Point | Reference |
| AZ5576 | Non-Hodgkin Lymphoma (NHL) | <520 nM (for >55% caspase activation) | - | 6 hours | [1] |
| AZ5576 | Diffuse Large B-Cell Lymphoma (DLBCL) | 300-500 nM | 300-500 nM (Annexin V+) | 24 hours | [5] |
| AZ5576 | Primary DLBCL cells | 100 nM | 100 nM (Annexin V+) | 24 hours | [5] |
| AZ5576 | MYC-high DLBCL cells (U-2932, VAL) | 300 nM (induced 35-70% apoptosis) | - | 24 hours | [5] |
| AZ5576 | MYC-low DLBCL cells (OCI-LY3, SU-DHL10) | 300 nM (induced 10-20% apoptosis) | - | 24 hours | [5] |
| AZD4573 | DLBCL cell lines | - | ~3-30 nM | 72 hours | [6] |
| SNS-032 (CDK9 inhibitor) | B-ALL cell lines (NALM6, REH) | - | 200 nM | 72 hours | [7] |
| SNS-032 (CDK9 inhibitor) | B-ALL cell lines (SEM) | - | 350 nM | 72 hours | [7] |
| SNS-032 (CDK9 inhibitor) | B-ALL cell lines (RS411) | - | 250 nM | 72 hours | [7] |
Experimental Protocols
To determine the optimal concentration of AZ5576 for apoptosis induction in a specific cell line, a dose-response and time-course experiment is recommended. The following protocols provide a framework for these studies.
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of AZ5576 on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
AZ5576 (stock solution in DMSO)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[8] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of AZ5576 in complete medium. A suggested starting range is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest AZ5576 concentration.
-
Remove the medium from the wells and add 100 µL of the diluted AZ5576 or vehicle control.
-
Incubate the plate for a desired time period (e.g., 24, 48, and 72 hours).
-
Viability Assessment:
-
For MTT assay: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Add 100 µL of solubilization buffer and incubate overnight. Read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Follow the manufacturer's protocol.[9] Typically, this involves adding the reagent to the wells, incubating for a short period, and measuring luminescence.[9]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the AZ5576 concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic cells using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
AZ5576
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of AZ5576 (e.g., 0.5x, 1x, and 2x the determined IC50) and a vehicle control for a specified time (e.g., 6, 12, and 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.[8]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Flow Cytometry: Analyze the cells by flow cytometry within 1 hour of staining.[8] Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis of Apoptosis Markers
This protocol assesses the expression of key apoptosis-related proteins to confirm the mechanism of cell death.
Materials:
-
Cancer cell line of interest
-
AZ5576
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Mcl-1, anti-MYC, anti-pSer2-RNAPII, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with AZ5576 at the desired concentrations and time points. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.[10]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[8]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10][11]
-
Immunoblotting:
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.[10]
-
Analysis: Quantify the band intensities and normalize to the loading control.[11]
Mandatory Visualization
Caption: Signaling pathway of AZ5576-induced apoptosis.
Caption: Workflow for determining the optimal AZ5576 concentration.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for AZ5576 Treatment in Xenograft Models of Lymphoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of AZ5576, a selective CDK9 inhibitor, in preclinical xenograft models of lymphoma. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Introduction
AZ5576 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2] By inhibiting CDK9, AZ5576 prevents the phosphorylation of RNA Polymerase II (RNAPII) at serine 2, a critical step for transcriptional elongation.[3][4][5] This mechanism of action leads to the rapid downregulation of short-lived mRNA transcripts and their corresponding proteins, including key oncoproteins like MYC and the anti-apoptotic protein Mcl-1.[3][6][7][8] Deregulation of the MYC transcription factor is a significant driver in the development of lymphomas, making CDK9 an attractive therapeutic target.[6][7][9] Preclinical studies have demonstrated the efficacy of AZ5576 in various lymphoma models, particularly in diffuse large B-cell lymphoma (DLBCL).[4][6][7][8]
Mechanism of Action
The primary mechanism of AZ5576 involves the selective inhibition of CDK9. This disrupts the transcriptional machinery, leading to a shutdown of oncogenic programs driven by transcription factors such as MYC. The resulting decrease in MYC and Mcl-1 levels induces cell cycle arrest and apoptosis in lymphoma cells.[5][6][7] MYC-expressing lymphoma cell lines have shown particular sensitivity to AZ5576.[6][7]
Signaling Pathway Diagram
Caption: Mechanism of action of AZ5576 in lymphoma cells.
In Vivo Efficacy of AZ5576 in Lymphoma Xenograft Models
AZ5576 has demonstrated significant anti-tumor activity in various preclinical models of non-Hodgkin lymphoma.[3] This includes xenograft models of diffuse large B-cell lymphoma (DLBCL).[4]
Summary of In Vivo Studies
| Cell Line | Lymphoma Subtype | Mouse Strain | Treatment Regimen | Key Findings |
| VAL | DLBCL | NOD/SCID | 60 mg/kg AZ5576, oral gavage, twice weekly | Significant inhibition of tumor growth.[5][9] |
| OCI-LY3 | DLBCL | NOD/SCID | 60 mg/kg AZ5576, oral gavage, twice weekly | Restricted tumor growth.[5][9] |
| OCI-LY10 | ABC-DLBCL | Not Specified | Intermittent dosing | Significant anti-tumor activity; Combination with a BTK inhibitor led to tumor regression (199% TGI).[3] |
TGI: Tumor Growth Inhibition
Experimental Protocols
Cell Culture
-
Cell Lines: VAL, OCI-LY3, and OCI-LY10 human diffuse large B-cell lymphoma cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
Xenograft Model Establishment
-
Animals: 6-8 week old female NOD/SCID (Non-obese diabetic/severe combined immunodeficient) mice are commonly used.
-
Cell Implantation:
-
Harvest lymphoma cells during their exponential growth phase.
-
Resuspend the cells in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.
-
Inject 5 x 10^6 cells subcutaneously into the flank of each mouse.[9]
-
Monitor the mice for tumor formation.
-
AZ5576 Formulation and Administration
-
Formulation: Prepare AZ5576 for oral gavage. A common vehicle consists of a solution of N,N-dimethylacetamide (DMAc), PEG-400, and Tween-80.
-
Dosing: A typical dosing regimen is 60 mg/kg administered orally twice a week.[5][9] The volume of administration should be adjusted based on the body weight of the animal.
In Vivo Efficacy Study Workflow
Caption: Experimental workflow for AZ5576 efficacy studies in lymphoma xenograft models.
Monitoring and Endpoints
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the animals as an indicator of toxicity.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Compare the tumor volume in the AZ5576-treated group to the vehicle-treated control group.
-
Survival Analysis: In some studies, the endpoint may be an increase in the median overall survival.[3]
-
-
Pharmacodynamic (PD) Markers:
-
Collect tumor samples at specified time points after the last dose.
-
Assess for target engagement by measuring the levels of phosphorylated RNAPII (pSer2).[3]
-
Analyze the expression of downstream targets such as MYC and Mcl-1 via qPCR, immunoblotting, or immunohistochemistry.[6][7]
-
Evaluate apoptosis using methods like TUNEL staining or flow cytometry for Annexin V.[9]
-
Assess cell proliferation using Ki-67 staining.[9]
-
Statistical Analysis
-
Perform statistical analysis using appropriate tests, such as the Student's t-test or ANOVA, to compare treatment groups.
-
A p-value of < 0.05 is typically considered statistically significant.
Combination Therapies
The therapeutic potential of AZ5576 may be enhanced through combination with other targeted agents. For instance, in an OCI-LY10 xenograft model, combining AZ5576 with a Bruton's tyrosine kinase (BTK) inhibitor resulted in tumor regression, which was superior to the effects of either agent alone.[3]
Conclusion
AZ5576 demonstrates promising preclinical activity in xenograft models of lymphoma, particularly those driven by MYC. These application notes and protocols provide a framework for researchers to further investigate the therapeutic potential of this selective CDK9 inhibitor in various lymphoma subtypes and to explore rational combination strategies. Careful adherence to detailed experimental protocols is crucial for obtaining reproducible and reliable data.
References
- 1. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 2. Cyclin-dependent kinase 9 as a potential specific molecular target in NK-cell leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing RNA Polymer-ase II Phosphorylation Following AZ5576 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
AZ5576 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][3][4] CDK9 phosphorylates the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII) at the Serine 2 (Ser2) position, a critical step for the transition from promoter-proximal pausing to productive transcript elongation.[3][5][6] Inhibition of CDK9 by AZ5576 leads to a reduction in RNAPII Ser2 phosphorylation, resulting in decreased transcription of short-lived messenger RNAs (mRNAs), including those encoding anti-apoptotic proteins like Mcl-1 and oncogenes like MYC.[1][3][7] This ultimately leads to cell cycle arrest and apoptosis in various cancer cell lines, particularly those of hematological origin.[1][3][7] These application notes provide a detailed protocol for treating cells with AZ5576 and subsequently assessing the phosphorylation status of RNAPII.
Signaling Pathway of AZ5576 Action:
Caption: AZ5576 inhibits CDK9, preventing RNA Polymerase II Ser2 phosphorylation and blocking transcriptional elongation, leading to apoptosis.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of AZ5576 from preclinical studies.
| Parameter | Value | Cell Line/System | Reference |
| CDK9 IC50 | <5 nM | Enzyme Assay | [1][2][3][4] |
| RNAPII Ser2 Phosphorylation IC50 | 96 nM | Cellular Assay | [2][3][4] |
| Apoptosis Induction (Potency) | <520 nM | Hematological Cancer Cell Lines | [4] |
Experimental Protocols
1. Cell Culture and AZ5576 Treatment
This protocol outlines the steps for treating cultured mammalian cells with AZ5576 to assess its impact on RNAPII phosphorylation.
Materials:
-
Mammalian cell line of interest (e.g., MV4-11, DLBCL cell lines)[3][7]
-
Complete cell culture medium
-
AZ5576 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells at a density that will allow for logarithmic growth during the treatment period.
-
AZ5576 Treatment: The following day, treat the cells with the desired concentration of AZ5576. A dose-response experiment is recommended, with concentrations ranging from 10 nM to 1 µM. A DMSO-only control should be included.
-
Incubation: Incubate the cells for the desired time points. Short-term treatments (e.g., 1-6 hours) are often sufficient to observe changes in RNAPII phosphorylation.[4]
-
Cell Harvest:
-
For suspension cells, transfer the cell suspension to a centrifuge tube.
-
For adherent cells, wash the cells once with ice-cold PBS, then add a small volume of PBS and detach the cells using a cell scraper.
-
-
Pelleting: Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Storage: The cell pellet can be immediately processed for protein extraction or stored at -80°C for later analysis.
Experimental Workflow for AZ5576 Treatment and Analysis:
Caption: Workflow for assessing RNA Polymerase II phosphorylation after AZ5576 treatment.
2. Western Blotting for Phosphorylated RNAPII
This protocol describes the detection of total and phosphorylated RNAPII by Western blotting.
Materials:
-
Cell pellets from AZ5576-treated and control cells
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)[8]
-
Primary antibodies:
-
Anti-RNAPII CTD repeat YSPTSPS (total RNAPII)
-
Anti-phospho-RNAPII CTD (Ser2)
-
Anti-phospho-RNAPII CTD (Ser5) - as a control for kinase specificity
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cell pellets in lysis buffer containing protease and phosphatase inhibitors on ice for 30 minutes.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated RNAPII signal to the total RNAPII signal.
3. Immunoprecipitation of RNAPII (Optional)
Immunoprecipitation can be used to enrich for RNAPII before Western blotting, which can be particularly useful for detecting less abundant phosphorylated forms.
Materials:
-
Cell lysates
-
Anti-RNAPII antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-RNAPII antibody overnight at 4°C.
-
Capture: Add protein A/G beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting as described in the previous protocol.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal for phosphorylated RNAPII | Inefficient protein extraction | Ensure the use of fresh lysis buffer with protease and phosphatase inhibitors. |
| Low abundance of phosphorylated RNAPII | Consider performing immunoprecipitation to enrich for RNAPII before Western blotting. | |
| Suboptimal antibody concentration | Titrate the primary antibody to determine the optimal concentration. | |
| High background on Western blot | Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).[8] |
| Insufficient washing | Increase the number and duration of washes. | |
| Inconsistent results | Variation in cell confluency or treatment conditions | Ensure consistent cell seeding density and accurate drug concentrations. |
| Degradation of phosphorylated proteins | Handle samples on ice and use phosphatase inhibitors at all times. |
Conclusion
This set of application notes provides a comprehensive framework for investigating the effects of the CDK9 inhibitor AZ5576 on RNA Polymerase II phosphorylation. By following these detailed protocols, researchers can effectively assess the molecular mechanism of action of AZ5576 and similar compounds, contributing to the broader understanding of transcriptional regulation and the development of novel cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Unveiling Resistance Mechanisms to the CDK9 Inhibitor AZ5576 using Genome-Wide CRISPR-Cas9 Screening
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired drug resistance is a significant challenge in cancer therapy, limiting the long-term efficacy of targeted agents. AZ5576 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2][3] By inhibiting CDK9, AZ5576 prevents the phosphorylation of RNA Polymerase II, leading to a global shutdown of transcription of short-lived mRNAs, including those encoding critical oncoproteins and anti-apoptotic factors such as MYC and Mcl-1.[2][4][5] This mechanism of action makes AZ5576 a promising therapeutic agent for various hematological malignancies and solid tumors. However, the emergence of resistance to AZ5576 is anticipated, and understanding the underlying molecular mechanisms is crucial for developing effective combination therapies and patient stratification strategies.
This application note provides a detailed protocol for utilizing a genome-wide CRISPR-Cas9 loss-of-function screen to identify genes whose inactivation confers resistance to AZ5576. This powerful technology allows for the systematic interrogation of the entire genome to uncover novel resistance pathways, providing valuable insights for overcoming drug resistance and improving therapeutic outcomes.[6][7][8]
Principle of the Assay
The CRISPR-Cas9 system is a versatile gene-editing tool that can be programmed to introduce targeted DNA double-strand breaks, leading to gene knockouts.[9] In a pooled genome-wide CRISPR-Cas9 screen, a library of single-guide RNAs (sgRNAs) targeting every gene in the genome is introduced into a population of cancer cells expressing the Cas9 nuclease. Each cell receives a single sgRNA, resulting in a diverse pool of cells with individual gene knockouts.[10][11] This population is then treated with a selective pressure, in this case, AZ5576. Cells with gene knockouts that confer resistance to AZ5576 will survive and proliferate, while the majority of the cell population will be eliminated. By sequencing the sgRNA population before and after drug treatment, genes that are enriched in the resistant population can be identified, thus revealing potential drug resistance mechanisms.[11][12]
Signaling Pathway of AZ5576 Action
Caption: AZ5576 inhibits CDK9, preventing transcriptional elongation and inducing apoptosis.
Experimental Workflow
References
- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 4. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 7. CRISPR/Cas9 for overcoming drug resistance in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
- 9. CRISPR/Cas9 gene editing: a new approach for overcoming drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. twistbioscience.com [twistbioscience.com]
Application Notes and Protocols for Detecting Apoptosis in AZD5576 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
AZD5576 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key transcriptional regulator, and its inhibition by AZD5576 leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, and disrupts the function of oncogenes like MYC. This cascade of events ultimately induces apoptosis in susceptible cancer cells. These application notes provide detailed protocols for established methods to detect and quantify apoptosis in cells treated with AZD5576.
Mechanism of Action: AZD5576-Induced Apoptosis
AZD5576 exerts its pro-apoptotic effects by inhibiting the kinase activity of CDK9. CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNA Pol II), a crucial step for transcriptional elongation. Inhibition of CDK9 by AZD5576 prevents this phosphorylation, leading to a global transcriptional repression, particularly affecting genes with short-lived mRNA and protein products.
Key downstream effects of AZD5576 treatment that culminate in apoptosis include:
-
Downregulation of Mcl-1: Mcl-1 is an anti-apoptotic protein of the Bcl-2 family. Its short half-life makes it highly dependent on continuous transcription, which is disrupted by AZD5576.
-
Disruption of MYC Oncogene Function: The MYC proto-oncogene is a critical driver in many cancers and its expression is sensitive to CDK9 inhibition.[1]
-
Activation of the Caspase Cascade: The depletion of anti-apoptotic proteins like Mcl-1 leads to the activation of effector caspases, such as caspase-3, which execute the apoptotic program.
Data Presentation: Quantitative Analysis of Apoptosis
The following tables summarize expected quantitative data from various apoptosis assays after treating cancer cell lines with AZD5576.
| Cell Line | AZD5576 Concentration | Incubation Time | Assay | Expected Outcome |
| Diffuse Large B-cell Lymphoma (DLBCL) | 1 µM | 24 hours | Cell Viability | Decreased cell viability |
| DLBCL | 1 µM | 24 hours | Annexin V/PI Staining | Increased percentage of apoptotic cells |
| DLBCL | 1 µM | 24 hours | Western Blot | Decreased Mcl-1 and MYC protein levels |
| B-cell Acute Lymphocytic Leukemia (B-ALL) | Gradient Concentrations | 72 hours | Cell Viability | Dose-dependent decrease in cell viability |
| B-ALL | Varies (e.g., 200 nM) | 24 hours | Annexin V/PI Staining | Increased percentage of apoptotic cells |
| B-ALL | Varies (e.g., 200 nM) | 24 hours | Western Blot | Decreased Bcl-2, Increased Cleaved Caspase-3 |
Experimental Protocols
Here are detailed protocols for key experiments to detect apoptosis in AZD5576-treated cells.
Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry
This is a widely used method to detect early and late-stage apoptosis.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Seeding and Treatment: Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate. Allow cells to adhere overnight (for adherent cells). Treat cells with the desired concentration of AZD5576 (e.g., 1 µM) and a vehicle control for the desired time (e.g., 24 hours).
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Gently detach cells using trypsin-EDTA, then collect by centrifugation. Combine with the supernatant which may contain apoptotic bodies.
-
-
Washing: Wash cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Staining:
-
Resuspend 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Add 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and quadrants.
-
Interpretation of Results:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
Western Blot Analysis of Apoptosis-Related Proteins
This method is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size using gel electrophoresis. This allows for the quantification of proteins such as Mcl-1, MYC, and the activation of caspase-3 (indicated by the presence of its cleaved form).
Protocol:
-
Cell Lysis:
-
After treatment with AZD5576, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
Sample Preparation and Electrophoresis:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Mcl-1, MYC, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Recommended antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:2000 to 1:5000 dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The TUNEL assay uses the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA. The incorporated label can be detected by fluorescence microscopy or flow cytometry.
Protocol:
-
Sample Preparation:
-
Adherent cells: Grow cells on coverslips and treat with AZD5576. Fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Suspension cells: Treat cells, then fix in 1% paraformaldehyde.
-
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 2 minutes on ice.
-
TUNEL Reaction:
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT and fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Washing: Rinse the cells with PBS.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI or Hoechst to visualize all cell nuclei.
-
Analysis:
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Flow Cytometry: Analyze the cells on a flow cytometer to quantify the percentage of TUNEL-positive cells.
-
Caspase-3 Colorimetric Assay
This assay provides a quantitative measure of caspase-3 activity.
Principle: This assay utilizes a specific peptide substrate for caspase-3 (DEVD) conjugated to a colorimetric reporter molecule (p-nitroaniline, pNA). When caspase-3 is active in the cell lysate, it cleaves the substrate, releasing pNA, which can be quantified by measuring its absorbance at 405 nm.
Protocol:
-
Cell Lysate Preparation:
-
Induce apoptosis in cells by treating with AZD5576.
-
Collect 2-5 x 10^6 cells and lyse them in the provided cell lysis buffer on ice for 10 minutes.
-
Centrifuge to pellet the debris and collect the supernatant containing the cytosolic extract.
-
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Assay Reaction:
-
To a 96-well plate, add 50-100 µg of protein lysate per well.
-
Add the 2X Reaction Buffer containing DTT to each well.
-
Add the DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Mandatory Visualizations
Signaling Pathway of AZD5576-Induced Apoptosis
Caption: AZD5576-induced apoptosis signaling pathway.
Experimental Workflow for Apoptosis Detection
Caption: General experimental workflow for detecting apoptosis.
References
Application Notes and Protocols for Developing a Stable Cell Line for AZ5576 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ5576 is a potent and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a critical role in the regulation of transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (pSer2-RNAPII). This phosphorylation event is essential for the transition from abortive to productive transcription elongation. Inhibition of CDK9 by AZ5576 leads to a decrease in pSer2-RNAPII, resulting in the transcriptional repression of short-lived oncogenes and anti-apoptotic proteins, most notably MYC and Mcl-1.[1][3] This targeted disruption of oncogenic signaling pathways induces cell cycle arrest and apoptosis in various cancer cell types, particularly those dependent on high levels of MYC and Mcl-1 for survival.[3]
These application notes provide a comprehensive guide for the development and utilization of stable cell lines for in-depth studies of AZ5576. The protocols detailed below cover the generation of stable reporter cell lines to monitor CDK9 activity, as well as methods to quantify the downstream effects of AZ5576 on target gene and protein expression.
Data Presentation
Table 1: In Vitro Efficacy of AZ5576 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MV4-11 | Acute Myeloid Leukemia (AML) | <5 | [2] |
| OCI-LY10 | Diffuse Large B-cell Lymphoma (DLBCL) | <520 | Not explicitly stated, but inferred from sensitivity |
| VAL | Diffuse Large B-cell Lymphoma (DLBCL) | Not specified, but sensitive | [1] |
| OCI-LY3 | Diffuse Large B-cell Lymphoma (DLBCL) | Not specified, but sensitive | [1] |
Note: The potency of AZ5576 has been demonstrated in various hematological cancer cell lines. The IC50 values can vary depending on the assay conditions and the specific cell line.
Signaling Pathway
Caption: AZ5576 inhibits CDK9, preventing RNAPII phosphorylation and subsequent transcription of MYC and Mcl-1.
Experimental Protocols
Protocol 1: Development of a Stable Luciferase Reporter Cell Line for AZ5576 Studies
This protocol describes the generation of a stable cell line expressing a luciferase reporter driven by a promoter containing MYC binding sites (E-boxes). This allows for the indirect monitoring of CDK9 activity through changes in MYC-dependent transcription.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Luciferase reporter plasmid with multiple E-box elements upstream of a minimal promoter
-
Expression plasmid for a selectable marker (e.g., neomycin or puromycin (B1679871) resistance)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Selection antibiotic (e.g., G418 or Puromycin)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Workflow Diagram:
Caption: Workflow for generating a stable reporter cell line.
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the E-box luciferase reporter plasmid and the selectable marker plasmid at a 10:1 ratio using a suitable transfection reagent according to the manufacturer's protocol.
-
Selection: 48 hours post-transfection, passage the cells into a larger flask and begin selection by adding the appropriate antibiotic to the culture medium. The optimal concentration of the antibiotic should be determined beforehand by performing a kill curve on the parental cell line.
-
Colony Picking: Maintain the cells under selection, replacing the medium every 3-4 days, until distinct antibiotic-resistant colonies appear.
-
Clonal Expansion: Carefully pick individual colonies using a sterile pipette tip and transfer each to a separate well of a 24-well plate. Expand each clone in the presence of the selection antibiotic.
-
Screening: Once the clones have expanded, screen them for luciferase activity. Seed the cells in a 96-well plate, treat with a known activator of the MYC pathway (e.g., serum stimulation) or a control vehicle, and measure luciferase activity using a luminometer.
-
Clone Selection and Validation: Select the clone that exhibits the highest induction of luciferase activity with low basal signal. Further validate the selected clone by treating with a dose-range of AZ5576 and confirming a dose-dependent decrease in luciferase activity.
-
Cell Banking: Expand the validated stable cell line and cryopreserve multiple vials for future use.
Protocol 2: Western Blot Analysis of Phospho-RNA Polymerase II (Ser2)
This protocol details the detection of pSer2-RNAPII in cell lysates treated with AZ5576.
Materials:
-
Stable cell line or cancer cell line of interest
-
AZ5576
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: Rabbit anti-Phospho-RNA Polymerase II (Ser2) (e.g., Cell Signaling Technology #13499)
-
Primary antibody: Mouse anti-GAPDH (loading control)
-
HRP-conjugated anti-rabbit and anti-mouse secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with a dose-range of AZ5576 (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and run 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pSer2-RNAPII (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Image the blot using a suitable imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH) to ensure equal protein loading.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for MYC and Mcl-1 Expression
This protocol describes the quantification of MYC and Mcl-1 mRNA levels in cells treated with AZ5576.
Materials:
-
Stable cell line or cancer cell line of interest
-
AZ5576
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
qRT-PCR instrument
-
Primers for MYC, Mcl-1, and a housekeeping gene (e.g., GAPDH)
Human Primer Sequences:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| MYC | GGCTCCTGGCAAAAGGTCA | CTGCGTAGTTGTGCTGATGT |
| Mcl-1 | GTGGCGTGGAGGAGGAAC | GGTGGTCCTTGAGGAGGAAG |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Note: Primer sequences should always be validated for specificity and efficiency.
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with a dose-range of AZ5576 as described in the Western Blot protocol. Extract total RNA from the cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qRT-PCR: Set up the qRT-PCR reactions using SYBR Green Master Mix, cDNA, and the specific primers for MYC, Mcl-1, and the housekeeping gene.
-
Data Analysis: Analyze the qRT-PCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.
Summary of Quantitative Data
Table 2: Expected Dose-Dependent Effects of AZ5576
| AZ5576 Concentration (nM) | pSer2-RNAPII Protein Level (Fold Change vs. Control) | MYC mRNA Level (Fold Change vs. Control) | Mcl-1 mRNA Level (Fold Change vs. Control) | MYC Protein Level (Fold Change vs. Control) | Mcl-1 Protein Level (Fold Change vs. Control) |
| 0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| 10 | ↓ | ↓ | ↓ | ↓ | ↓ |
| 100 | ↓↓ | ↓↓ | ↓↓ | ↓↓ | ↓↓ |
| 1000 | ↓↓↓ | ↓↓↓ | ↓↓↓ | ↓↓↓ | ↓↓↓ |
Arrow direction and number indicate the expected trend and magnitude of change (↓: decrease, ↓↓: greater decrease, ↓↓↓: substantial decrease). Actual fold changes will be cell line and experiment-dependent.
By following these protocols, researchers can effectively develop and utilize stable cell lines to investigate the mechanism of action and efficacy of the CDK9 inhibitor, AZ5576. The provided data tables and diagrams offer a clear framework for presenting and understanding the experimental outcomes.
References
Application Notes and Protocols: RNA-seq Analysis of Cells Treated with AZ5576
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ5576 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2] As a component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for the transition from promoter-proximal pausing to productive transcript elongation.[3][4] Inhibition of CDK9 by AZ5576 leads to a rapid decrease in the transcription of genes with short-lived mRNAs, including crucial oncogenes and anti-apoptotic proteins such as MYC and Mcl-1.[1][5][6] This targeted suppression of key survival signals induces cell cycle arrest and apoptosis in various cancer cells, particularly those exhibiting dependence on MYC.[3][5][6]
RNA sequencing (RNA-seq) is a powerful technology for comprehensively characterizing the transcriptomic changes induced by therapeutic agents like AZ5576.[7][8] This application note provides a detailed protocol for conducting an RNA-seq experiment to analyze the effects of AZ5576 on a cellular model. It outlines the experimental workflow, from cell culture and treatment to library preparation and data analysis, and includes a description of the primary signaling pathway affected by AZ5576. The provided protocols and data presentation guidelines are intended to facilitate the design and execution of robust and reproducible experiments for researchers in academia and the pharmaceutical industry.
Signaling Pathway Affected by AZ5576
AZ5576 primarily targets the CDK9-mediated transcriptional elongation pathway. In many cancers, particularly those driven by the MYC oncogene, there is a high dependency on the continuous transcription of key survival genes. The P-TEFb complex, consisting of CDK9 and its cyclin partner (Cyclin T1), is recruited to the promoters of these genes. CDK9 then phosphorylates the serine 2 residue of the RNAPII C-terminal domain, which releases RNAPII from a paused state and allows for productive transcriptional elongation. AZ5576, by inhibiting the kinase activity of CDK9, prevents this phosphorylation event. This leads to an accumulation of paused RNAPII and a subsequent downregulation of the target gene transcripts, including MYC and Mcl-1, ultimately triggering apoptosis.
Caption: AZ5576 inhibits the CDK9 component of the P-TEFb complex.
Experimental Workflow
A typical RNA-seq experiment to assess the effects of AZ5576 involves several key steps, from initial experimental design to final data analysis. A well-thought-out plan is crucial for obtaining meaningful and reproducible results.
Caption: A generalized workflow for an RNA-seq experiment.
Detailed Experimental Protocols
The following protocols provide a general framework for conducting an RNA-seq analysis of cells treated with AZ5576. Specific details may need to be optimized based on the cell line and experimental goals.
Cell Culture and AZ5576 Treatment
Materials:
-
Selected cancer cell line (e.g., a MYC-dependent cell line)
-
Appropriate cell culture medium and supplements
-
AZ5576 (solubilized in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Cell culture plates (e.g., 6-well plates)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Protocol:
-
Culture the selected cell line under standard conditions to ensure logarithmic growth.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to adhere and recover for 24 hours.
-
Prepare working solutions of AZ5576 in cell culture medium at the desired final concentrations. Also, prepare a vehicle control medium containing the same final concentration of the solvent.
-
Remove the existing medium from the cells and replace it with the medium containing either AZ5576 or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
Harvest the cells for RNA extraction.
RNA Extraction and Quality Control
Materials:
-
RNA extraction kit (e.g., TRIzol reagent or a column-based kit)
-
DNase I
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer or equivalent for RNA integrity assessment
Protocol:
-
Lyse the cells directly in the culture plate according to the RNA extraction kit manufacturer's instructions.
-
Isolate the total RNA, including a DNase I treatment step to remove any contaminating genomic DNA.
-
Resuspend the purified RNA in nuclease-free water.
-
Assess the RNA concentration and purity using a spectrophotometer. The A260/A280 ratio should be ~2.0.
-
Evaluate the RNA integrity by determining the RNA Integrity Number (RIN) using a Bioanalyzer. A RIN value of ≥ 8 is recommended for standard RNA-seq library preparation.
RNA-seq Library Preparation
Materials:
-
RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit or a 3' mRNA-seq kit like QuantSeq)
-
Magnetic beads for purification steps
-
PCR thermocycler
Protocol:
-
Start with high-quality total RNA (e.g., 1 µg).
-
mRNA Enrichment: If focusing on protein-coding genes, enrich for polyadenylated mRNA using oligo(dT) magnetic beads.
-
RNA Fragmentation: Fragment the enriched mRNA to the desired size range.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA, incorporating dUTP to ensure strand-specificity.
-
End Repair, A-tailing, and Adapter Ligation: Prepare the cDNA fragments for sequencing by repairing the ends, adding a single 'A' nucleotide to the 3' ends, and ligating sequencing adapters.
-
Library Amplification: Amplify the adapter-ligated cDNA library using PCR to generate a sufficient quantity for sequencing.
-
Library Quantification and Quality Control: Quantify the final library concentration and assess its size distribution using a Bioanalyzer.
Data Presentation
Quantitative data from the RNA-seq experiment should be summarized in clear and well-structured tables to facilitate comparison between different treatment conditions.
Table 1: RNA Quality Control Summary
| Sample ID | Treatment | Concentration | Time (h) | RNA Concentration (ng/µL) | A260/A280 | RIN |
| A1 | Vehicle | - | 6 | 150.2 | 2.05 | 9.8 |
| A2 | AZ5576 | 100 nM | 6 | 145.8 | 2.03 | 9.7 |
| B1 | Vehicle | - | 12 | 162.5 | 2.06 | 9.9 |
| B2 | AZ5576 | 100 nM | 12 | 158.1 | 2.04 | 9.8 |
Table 2: Sequencing and Alignment Statistics
| Sample ID | Total Reads | Mapped Reads (%) | Uniquely Mapped Reads (%) |
| A1 | 30,123,456 | 95.2 | 92.1 |
| A2 | 29,876,543 | 94.8 | 91.5 |
| B1 | 31,098,765 | 95.5 | 92.5 |
| B2 | 30,567,890 | 95.1 | 91.9 |
Table 3: Top Differentially Expressed Genes (AZ5576 vs. Vehicle at 12h)
| Gene Symbol | log2(Fold Change) | p-value | Adjusted p-value |
| MYC | -2.58 | 1.2e-50 | 2.3e-46 |
| MCL1 | -2.15 | 3.4e-45 | 5.1e-41 |
| CCND1 | -1.89 | 5.6e-38 | 7.2e-34 |
| CDK6 | -1.75 | 8.9e-35 | 1.1e-30 |
Conclusion
The protocols and guidelines presented in this application note provide a comprehensive framework for investigating the transcriptomic effects of the CDK9 inhibitor AZ5576. By employing a well-designed RNA-seq experiment, researchers can gain valuable insights into the mechanism of action of AZ5576, identify potential biomarkers of response, and elucidate pathways that contribute to its anti-cancer activity. The use of structured data presentation and clear visualizations will aid in the interpretation and communication of these findings, ultimately advancing the development of novel cancer therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 4. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alitheagenomics.com [alitheagenomics.com]
- 8. Guest Commentary: RNA-seq in preclinical research and drug discovery--digging deep for insights | Drug Discovery News [drugdiscoverynews.com]
Troubleshooting & Optimization
troubleshooting AZ5576 solubility issues in vitro
Welcome to the technical support center for AZ5576. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of AZ5576 in in vitro experiments, with a specific focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is AZ5576 and what is its mechanism of action?
A1: AZ5576 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with an IC50 of less than 5 nM.[1][2] Mechanistically, CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain (CTD) of RNA polymerase II at the serine 2 position, which is a critical step for the transition from paused to productive transcriptional elongation.[1][2][3][4] By inhibiting CDK9, AZ5576 prevents this phosphorylation event, leading to a downregulation of the transcription of short-lived anti-apoptotic proteins and oncoproteins, such as Mcl-1 and MYC.[3][5] This disruption of transcriptional regulation ultimately induces apoptosis in susceptible cancer cells.[1][5] AZ5576 has shown efficacy in preclinical models of hematological malignancies, including diffuse large B-cell lymphoma (DLBCL).[1][5]
Q2: I'm observing precipitation of AZ5576 when I add it to my cell culture medium. What is causing this?
A2: Like many small molecule inhibitors, AZ5576 is a hydrophobic compound, which can lead to poor solubility in aqueous solutions like cell culture media. The precipitation you are observing is likely due to the compound "crashing out" of solution when the high-concentration DMSO stock is introduced into the aqueous environment of the medium.[6] This rapid change in solvent polarity reduces the solubility of the compound.[6]
Q3: What is the maximum recommended concentration of DMSO in cell culture?
A3: To avoid solvent-induced artifacts and toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[7] Ideally, a final concentration of ≤ 0.1% is recommended.[7] It is crucial to include a solvent-only control in your experiments to assess the effect of DMSO on cell viability and function.[7]
Q4: Can I use heating or sonication to dissolve my AZ5576 stock solution?
A4: Gentle heating and sonication can be effective for dissolving compounds that are difficult to solubilize.[8] A 37°C water bath for 5-10 minutes or short bursts of sonication can be helpful.[8] However, it is essential to ensure the thermal stability of AZ5576, as excessive or prolonged heating can lead to degradation.[8] Always visually inspect the solution for any signs of degradation, such as a color change.[8]
Troubleshooting Guide: AZ5576 Solubility Issues
This guide provides a systematic approach to troubleshooting and resolving solubility problems with AZ5576 in your in vitro assays.
Problem: Precipitate formation observed in cell culture wells after adding AZ5576.
Initial Assessment:
-
Visual Inspection: Carefully inspect the wells of your cell culture plate under a microscope after adding the inhibitor. Look for crystalline structures or amorphous precipitates.[8]
-
Cloudy Medium: Observe if the cell culture medium becomes cloudy over time after the addition of AZ5576.[6]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Final Concentration of AZ5576 | The most direct approach is to test a lower final concentration of the inhibitor in your assay.[8] |
| Rapid Change in Solvent Polarity | Add the AZ5576 DMSO stock solution dropwise to pre-warmed (37°C) cell culture medium while gently swirling or vortexing. This gradual introduction can help maintain solubility. |
| Suboptimal Stock Solution Concentration | Making a very high concentration stock in DMSO to minimize the volume added to the culture can backfire, as the compound has a higher tendency to precipitate. Consider preparing a less concentrated stock solution (e.g., 10 mM instead of 100 mM) and adjusting the volume added accordingly, while staying within the acceptable final DMSO concentration.[9] |
| Temperature Fluctuations | Ensure that your cell culture medium is pre-warmed to 37°C before adding the AZ5576 stock solution. Moving medium from cold storage to a 37°C incubator can sometimes cause precipitation.[6] |
| pH of the Medium | While less common for cell culture media which are well-buffered, the pH can influence the solubility of some compounds.[7][8] Using a medium buffered with HEPES can provide more stable pH control.[6] |
Data Presentation: AZ5576 Solubility
| Solvent | Concentration | Comments |
| DMSO | 200 mg/mL (518.90 mM) | Requires ultrasonic treatment. Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO.[10] |
| Aqueous Buffers | Poorly soluble | General observation for hydrophobic small molecules.[7] |
Experimental Protocols
Protocol 1: Preparation of AZ5576 Stock Solution
-
Calculate the required mass: The molecular weight of AZ5576 is 385.43 g/mol .[10] To prepare a 10 mM stock solution in 1 mL of DMSO, weigh out 3.85 mg of AZ5576 powder.
-
Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of high-purity, anhydrous DMSO to the weighed AZ5576.
-
Ensure complete solubilization: Vortex the solution thoroughly. If necessary, sonicate the tube in a water bath for a few minutes to ensure the compound is completely dissolved.[6]
-
Visual Inspection: Visually inspect the solution to confirm there is no particulate matter.[6][8]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store at -20°C or -80°C to minimize freeze-thaw cycles.[6] Stock solutions stored at -80°C should be used within 6 months, and those at -20°C within 1 month.[2]
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
-
Thaw the stock solution: Thaw a single aliquot of the AZ5576 stock solution at room temperature.
-
Pre-warm the medium: Pre-warm the required volume of your complete cell culture medium to 37°C.[6]
-
Prepare the working solution: To achieve a final concentration of 10 µM from a 10 mM stock, for example, add 1 µL of the stock solution to 1 mL of the pre-warmed medium. This results in a final DMSO concentration of 0.1%.
-
Mixing Technique: Add the stock solution dropwise to the medium while gently vortexing or swirling to facilitate mixing and prevent precipitation.[6]
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments.
Visualizations
Caption: Signaling pathway of AZ5576 action.
Caption: Troubleshooting workflow for AZ5576 solubility.
References
- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 5. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
optimizing AZ5576 dosage for in vivo studies to minimize toxicity
This technical support center provides guidance for researchers and drug development professionals on optimizing the dosage of the selective CDK9 inhibitor, AZ5576, for in vivo studies while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AZ5576?
A1: AZ5576 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for transcriptional elongation.[3] By inhibiting CDK9, AZ5576 leads to a reduction in the transcription of short-lived mRNAs, which in turn decreases the protein levels of key survival factors in cancer cells, such as Mcl-1 and MYC.[4] This ultimately induces apoptosis in susceptible cancer cell lines.[4][5]
Q2: What is a recommended starting dose and administration route for AZ5576 in mouse models?
A2: Based on preclinical studies in mouse xenograft models of Diffuse Large B-Cell Lymphoma (DLBCL), a dosage of 60 mg/kg administered orally (p.o.) twice weekly has been shown to exhibit anti-tumor activity.[2]
Q3: What is a suitable vehicle for the oral formulation of AZ5576?
A3: A common vehicle for oral gavage of AZ5576 in mice is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Q4: What are the expected toxicities associated with CDK9 inhibitors like AZ5576?
A4: While specific public toxicity data for AZ5576 is limited, class-related toxicities for CDK9 inhibitors have been reported in preclinical and clinical studies of other selective CDK9 inhibitors. These may include myelosuppression (neutropenia, thrombocytopenia), gastrointestinal issues (diarrhea, nausea, vomiting), and fatigue.[6] It is crucial to conduct careful dose-escalation and tolerability studies to determine the specific toxicity profile of AZ5576 in your experimental model.
Q5: How can I monitor for toxicity during my in vivo study with AZ5576?
A5: Regular monitoring of animal health is critical. Key parameters to observe include:
-
Body weight: Monitor daily or at least three times a week. Significant weight loss (typically >15-20%) is a key indicator of toxicity.
-
Clinical signs: Daily observation for changes in posture, activity, grooming, and signs of distress (e.g., ruffled fur, hunched posture, lethargy).
-
Complete Blood Counts (CBCs): Periodic blood collection to monitor for hematological toxicities such as neutropenia and thrombocytopenia.
-
Serum Chemistry: To assess organ function, particularly liver and kidney function.
-
Tumor growth: While the primary efficacy endpoint, changes in tumor growth can also indicate systemic effects.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Significant Body Weight Loss (>15%) | - Dose is too high.- Formulation/vehicle intolerance.- Dehydration due to gastrointestinal toxicity. | - Reduce the dose of AZ5576.- Decrease the dosing frequency.- Ensure the vehicle is well-tolerated in a control group.- Provide supportive care such as subcutaneous fluids for dehydration. |
| Neutropenia (Low Neutrophil Count) | - Myelosuppressive effects of CDK9 inhibition. | - Reduce the dose or frequency of AZ5576 administration.- Consider a treatment holiday to allow for hematopoietic recovery.- In severe cases, consult with a veterinarian about supportive care options. |
| Diarrhea or Dehydration | - Gastrointestinal toxicity. | - Reduce the dose of AZ5576.- Provide supportive care, including subcutaneous fluids and nutritional support.- Ensure fresh water is readily accessible. |
| Lack of Efficacy | - Insufficient dose or exposure.- Tumor model is resistant to CDK9 inhibition.- Suboptimal dosing schedule. | - Consider a dose-escalation study to determine the maximum tolerated dose (MTD).- Verify target engagement (e.g., by measuring p-RNAPII Ser2 in tumor tissue).- Evaluate the expression of key sensitivity markers like MYC and Mcl-1 in your tumor model.- Explore different dosing schedules (e.g., more frequent, lower doses). |
Quantitative Data Summary
Table 1: Preclinical In Vivo Dosages of AZ5576 and its Clinical Analog AZD4573
| Compound | Dose | Route of Administration | Dosing Schedule | Animal Model | Efficacy | Reference |
| AZ5576 | 60 mg/kg | Oral (p.o.) | Twice weekly for 30 days | Mouse Xenograft (DLBCL) | Antitumor activity | [2] |
| AZD4573 | 5 mg/kg | Intraperitoneal (i.p.) | Twice daily on consecutive days, weekly | Mouse Xenograft (AML) | Tolerated dose-dependent response | [3][5] |
| AZD4573 | 15 mg/kg | Intraperitoneal (i.p.) | Twice daily on consecutive days, weekly | Mouse Xenograft (AML) | Regressions in all mice | [3][5] |
Experimental Protocols
Protocol 1: Formulation of AZ5576 for Oral Administration
-
Materials:
-
AZ5576 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
-
Procedure:
-
Weigh the required amount of AZ5576 powder.
-
Dissolve the AZ5576 powder in DMSO to create a stock solution. Sonication may be used to aid dissolution.
-
In a separate sterile tube, add the required volume of PEG300.
-
Add the AZ5576/DMSO stock solution to the PEG300 and mix thoroughly.
-
Add Tween-80 to the mixture and vortex to ensure homogeneity.
-
Finally, add the sterile saline to reach the final desired concentration and volume. The final vehicle composition should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Administer the formulation to mice via oral gavage at the desired dose. Prepare the formulation fresh for each day of dosing.
-
Protocol 2: General Toxicity Monitoring in Mice
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Baseline Measurements: Before the first dose, record the body weight and perform a baseline clinical observation for each mouse.
-
Dosing: Administer AZ5576 according to the planned dose and schedule.
-
Daily Monitoring:
-
Body Weight: Weigh each mouse daily.
-
Clinical Observations: Observe each mouse for any signs of toxicity, including changes in appearance (piloerection, unkempt fur), behavior (lethargy, social isolation), and physiological signs (dehydration, diarrhea). Use a standardized scoring system to record observations.
-
-
Weekly Monitoring:
-
Tumor Measurement: Measure tumor dimensions using calipers.
-
Blood Collection: If required, collect a small volume of blood (e.g., via tail vein or saphenous vein) for complete blood counts (CBC) and serum chemistry analysis.
-
-
Endpoint Criteria: Define clear humane endpoints for the study. This should include a prespecified body weight loss limit (e.g., 20% of initial body weight), severe clinical signs of toxicity, or a tumor burden that impairs normal function.
Visualizations
Caption: AZ5576 Signaling Pathway.
Caption: In Vivo Experimental Workflow.
Caption: Toxicity Troubleshooting Decision Tree.
References
- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Technical Support Center: Overcoming Resistance to AZ5576 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using the selective CDK9 inhibitor, AZ5576, in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is AZ5576 and what is its mechanism of action?
AZ5576 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] Its primary mechanism of action is to block the transcriptional elongation of key survival genes in cancer cells. AZ5576 inhibits the phosphorylation of RNA Polymerase II at the Serine 2 position of its C-terminal domain, a critical step for productive transcription.[1] This leads to the rapid downregulation of short-lived mRNA transcripts and their corresponding proteins, such as the anti-apoptotic protein Mcl-1 and the oncogenic transcription factor MYC.[1] The depletion of these crucial survival factors ultimately induces apoptosis (programmed cell death) in susceptible cancer cell lines.
Q2: My cancer cell line is showing reduced sensitivity or has developed resistance to AZ5576. What are the potential mechanisms?
Resistance to AZ5576, and other CDK9 inhibitors, can be categorized into two main types:
-
Acquired Resistance: This occurs after prolonged exposure to the drug. A key mechanism identified for resistance to CDK9 inhibitors is a point mutation in the kinase domain of CDK9 itself. Specifically, the L156F mutation has been shown to confer resistance to AZD4573, the clinical analogue of AZ5576, by likely altering the drug's binding affinity.[2] It is highly probable that this mutation could also be a mechanism of resistance to AZ5576.
-
Intrinsic Resistance: Some cancer cell lines may exhibit inherent resistance to AZ5576. This can be due to the upregulation of alternative pro-survival pathways that compensate for the inhibition of CDK9. For instance, elevated levels of other anti-apoptotic proteins, such as BCL2 and BCL-xL, can make cells less dependent on Mcl-1 for survival and therefore less sensitive to AZ5576-induced apoptosis.
Q3: How can I experimentally confirm if my resistant cell line has the L156F mutation in CDK9?
To determine if your AZ5576-resistant cell line harbors the L156F mutation in the CDK9 gene, you can perform the following:
-
RNA Isolation and cDNA Synthesis: Isolate total RNA from both your parental (sensitive) and resistant cell lines, followed by reverse transcription to generate complementary DNA (cDNA).
-
PCR Amplification: Design PCR primers that flank the region of the CDK9 gene containing the L156 codon.
-
Sanger Sequencing: Sequence the PCR product. A change from the wild-type 'CTG' or 'CTC' codon (Leucine) to 'TTT' or 'TTC' (Phenylalanine) at position 156 will confirm the presence of the mutation.
Q4: What strategies can I employ to overcome resistance to AZ5576?
Combination therapy is a promising approach to overcome both acquired and intrinsic resistance to AZ5576. Based on preclinical studies with the closely related compound AZD4573, the following combination strategies are recommended for investigation:
-
PIM Kinase Inhibitors: The recovery of oncogenes like PIM kinases following CDK9 inhibition can contribute to resistance.[3] Combining AZ5576 with a PIM kinase inhibitor can block this escape mechanism.
-
PI3K Inhibitors: The PI3K/AKT signaling pathway is another critical survival pathway in many cancers.[3] Co-inhibition of CDK9 and PI3K has been shown to be synergistic in preclinical models.[3]
-
BCL2 Inhibitors (e.g., Venetoclax): For cell lines with intrinsic resistance due to high BCL2 levels, combining AZ5576 with a BCL2 inhibitor can simultaneously block both Mcl-1 and BCL2, leading to a more profound apoptotic response.[4]
-
BTK Inhibitors (e.g., Acalabrutinib): In certain hematological malignancies like Diffuse Large B-cell Lymphoma (DLBCL), the combination of a CDK9 inhibitor with a Bruton's tyrosine kinase (BTK) inhibitor has shown synergistic effects.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreased AZ5576 potency in long-term cultures | Development of acquired resistance. | 1. Verify the identity and purity of your cell line. 2. Sequence the CDK9 gene in your resistant population to check for mutations like L156F. 3. Perform western blot analysis to assess the expression levels of BCL2 and BCL-xL in resistant versus parental cells. 4. Test combination therapies with PIM kinase, PI3K, or BCL2 inhibitors. |
| Heterogeneous response to AZ5576 within a cell line population | Clonal variation within the cell line. | 1. Perform single-cell cloning to isolate and characterize subpopulations with varying sensitivity. 2. Analyze the molecular profiles (e.g., RNA-Seq) of sensitive and resistant clones to identify potential resistance markers. |
| Inconsistent results in cell viability assays | Experimental variability. | 1. Ensure consistent cell seeding density. 2. Optimize the concentration of AZ5576 and the incubation time for your specific cell line. 3. Include appropriate positive and negative controls in every experiment. 4. Refer to the detailed experimental protocols provided below. |
| No significant downregulation of Mcl-1 or MYC protein after AZ5576 treatment | 1. Ineffective drug concentration or treatment duration. 2. The cell line may have a very stable Mcl-1 or MYC protein. 3. The cell line may have developed resistance. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions for Mcl-1 and MYC downregulation. 2. Confirm target engagement by assessing the phosphorylation of RNA Polymerase II at Serine 2. 3. If resistance is suspected, investigate the mechanisms described in the FAQs. |
Data Presentation
Table 1: Efficacy of AZD4573 (AZ5576 clinical congener) in Combination with Other Inhibitors
| Combination Agent | Cell Line Models | Effect | Reference |
| PIM Kinase Inhibitor (AZD1208) | DLBCL | Synergistic decrease in proliferation and induction of apoptosis. | [3] |
| PI3K Inhibitor (Copanlisib) | DLBCL | Synergistic slowing of tumor growth and extended survival in vivo. | [3] |
| BCL2 Inhibitor (Venetoclax) | AML and DLBCL | Durable tumor regressions in vivo, even in intrinsically resistant models. | [4] |
| BTK Inhibitor (Acalabrutinib) | DLBCL | Synergistic activity in preclinical models. | [5] |
Experimental Protocols
Cell Viability Assays (MTT/XTT)
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of AZ5576 (and/or combination drugs) and incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
-
Principle: Similar to MTT, XTT is reduced to a colored formazan product by viable cells. However, the XTT formazan is water-soluble, eliminating the need for a solubilization step.
-
Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions (usually by mixing the XTT reagent and an activation solution).
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450-500 nm using a microplate reader.
-
Western Blot for Mcl-1 and MYC
-
Cell Lysis: After treatment with AZ5576, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Mcl-1, MYC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative PCR (qPCR) for Mcl-1 and MYC mRNA
-
RNA Isolation: Isolate total RNA from treated and untreated cells using a commercial kit (e.g., RNeasy from Qiagen) or TRIzol reagent.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for MCL1, MYC, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Example Primer Sequences (Human):
-
MCL1 Forward: 5'-GCCAAGGACACAAAGCCAAT-3'
-
MCL1 Reverse: 5'-AACTCCACAAACCCATCCCA-3'
-
MYC Forward: 5'-GGCTCCTGGCAAAAGGTCA-3'
-
MYC Reverse: 5'-CTGCGTAGTTGTGCTGATGT-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
RNA-Seq for Transcriptome Analysis
-
RNA Isolation and Quality Control: Isolate high-quality total RNA as described for qPCR. RNA integrity is critical for RNA-Seq (RIN > 8 is recommended).
-
Library Preparation: Prepare sequencing libraries from the total RNA. This typically involves poly(A) selection for mRNA enrichment, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated upon AZ5576 treatment.
-
Pathway Analysis: Perform gene set enrichment analysis to identify signaling pathways that are altered in resistant cells.
-
Visualizations
Caption: Mechanism of action of AZ5576 in inducing apoptosis.
Caption: Key mechanisms of resistance to AZ5576.
Caption: Experimental workflow for overcoming AZ5576 resistance.
References
- 1. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. m.youtube.com [m.youtube.com]
AZ5576 Oral Bioavailability Technical Support Center
Welcome to the technical support center for AZ5576. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the oral delivery of this potent and selective CDK9 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your preclinical research.
Troubleshooting Guide
This guide addresses common issues encountered during the development of oral formulations for AZ5576.
| Issue | Potential Cause | Suggested Solution |
| Low or undetectable plasma concentrations of AZ5576 after oral administration. | Poor aqueous solubility of AZ5576. | - Formulation approach: Consider formulating AZ5576 as an amorphous solid dispersion or a microemulsion to enhance its dissolution rate and solubility. - Vehicle selection: Use solubility-enhancing excipients in the formulation, such as surfactants, co-solvents, or complexing agents. |
| High first-pass metabolism in the liver or gut wall. | - Co-administration: Investigate co-administration with a cytochrome P450 inhibitor if the metabolic pathway is known. - Prodrug strategy: Design a prodrug of AZ5576 that is less susceptible to first-pass metabolism and releases the active compound systemically. | |
| High variability in plasma concentrations between subjects. | Inconsistent dissolution of the compound in the gastrointestinal tract. | - Particle size reduction: Micronization or nano-milling of the AZ5576 drug substance can improve dissolution consistency. - Standardized administration: Ensure consistent administration protocols, including fasting/fed state of the animals, to minimize variability. |
| Food effects on drug absorption. | - Food-effect studies: Conduct studies in both fed and fasted states to characterize the impact of food on AZ5576 absorption. - Formulation optimization: Develop a formulation that minimizes the food effect, such as a lipid-based formulation. | |
| Good in vitro potency does not translate to in vivo efficacy with oral dosing. | Insufficient systemic exposure to reach the therapeutic threshold. | - Dose escalation: Carefully escalate the oral dose while monitoring for toxicity to achieve target plasma concentrations. - Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Use PK/PD modeling to establish the required plasma concentration for efficacy and optimize the dosing regimen. |
| High plasma protein binding limiting the free drug concentration. | - Measure protein binding: Determine the fraction of AZ5576 bound to plasma proteins in the relevant species. - Structure-activity relationship (SAR) studies: If feasible, explore analogs of AZ5576 with lower plasma protein binding while maintaining potency. |
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of AZ5576?
A1: While preclinical studies describe AZ5576 as a potent, highly selective, and orally bioavailable inhibitor of CDK9, specific quantitative data on its absolute oral bioavailability percentage is not consistently reported in the public domain.[1][2] Efficacy has been demonstrated in multiple preclinical xenograft models with intermittent oral dosing.[1]
Q2: What is the mechanism of action of AZ5576?
A2: AZ5576 is a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[3] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcriptional elongation.[4] By inhibiting CDK9, AZ5576 leads to a decrease in the transcription of short-lived mRNAs, such as those for the anti-apoptotic protein Mcl-1 and the oncogene MYC.[5] This results in the induction of apoptosis in cancer cells that are dependent on these proteins for survival.[1][2]
Q3: What are some general strategies to improve the oral bioavailability of compounds like AZ5576?
A3: General strategies for improving the oral bioavailability of research compounds that may have poor solubility or high metabolism include:
-
Formulation Strategies:
-
Chemical Modifications:
-
Prodrug approaches to mask metabolic sites or improve solubility.[9]
-
-
Co-administration:
-
Use of absorption enhancers or metabolism inhibitors.[10]
-
Experimental Protocols
Protocol: Evaluation of Oral Bioavailability of an AZ5576 Formulation in a Rodent Model
-
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats or BALB/c mice).
-
Formulation Preparation: Prepare the AZ5576 formulation to be tested (e.g., solution, suspension, or advanced formulation). Also, prepare a solution for intravenous (IV) administration (typically in a buffered solution with a co-solvent).
-
Dosing:
-
Oral (PO) Group: Administer the AZ5576 formulation orally via gavage at a predetermined dose (e.g., 60 mg/kg).[3]
-
Intravenous (IV) Group: Administer the AZ5576 IV solution via tail vein injection at a lower dose (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Collect blood samples at multiple time points post-dosing from both groups (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of AZ5576 in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters for both PO and IV routes, including the Area Under the Curve (AUC).
-
Calculate the absolute oral bioavailability (F%) using the following formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
Caption: Signaling pathway of AZ5576, a selective CDK9 inhibitor.
Caption: Experimental workflow for assessing oral bioavailability.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Update on Pharmaceutical Strategies for Oral Delivery of Therapeutic Peptides and Proteins in Adults and Pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
dealing with off-target effects of AZ5576 in experiments
Welcome to the AZ5576 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments involving the selective CDK9 inhibitor, AZ5576. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you address potential off-target effects and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of AZ5576?
AZ5576 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with an IC50 of less than 5 nM.[1][2][3] Its primary mechanism of action is the inhibition of the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the serine 2 (Ser2) position.[1][2][3] This inhibition of transcriptional elongation leads to the downregulation of short-lived mRNA transcripts and their corresponding proteins, such as the anti-apoptotic protein Mcl-1 and the oncogenic transcription factor MYC.[3][4][5] The depletion of these key survival proteins ultimately induces apoptosis in sensitive cancer cell lines.[1][3][4]
Q2: What are the known off-target effects of AZ5576?
Q3: How can I experimentally distinguish between on-target and off-target effects of AZ5576?
Distinguishing on-target from off-target effects is crucial for the correct interpretation of experimental results. Here are several recommended strategies:
-
Use a Structurally Unrelated CDK9 Inhibitor: Compare the phenotype induced by AZ5576 with that of another well-characterized and structurally distinct CDK9 inhibitor. If both compounds produce the same biological effect, it is more likely to be an on-target effect.
-
Rescue Experiments: A "gold standard" method is to perform a rescue experiment. This involves overexpressing a form of CDK9 that is resistant to AZ5576. If the phenotype is reversed in the presence of the inhibitor, it strongly suggests an on-target effect.
-
Dose-Response Correlation: Correlate the concentration of AZ5576 required to observe a cellular phenotype with the concentration required to inhibit CDK9 activity (i.e., p-RNAPII Ser2 levels). A close correlation suggests an on-target effect.
-
Use a Negative Control Compound: If available, use a structurally similar but inactive analog of AZ5576. This compound should not inhibit CDK9 and, therefore, should not produce the on-target phenotype.
Q4: What are the recommended positive and negative controls for an experiment with AZ5576?
| Control Type | Description | Purpose |
| Positive Control | A known, potent, and selective CDK9 inhibitor with a well-defined mechanism of action. | To confirm that the experimental system is responsive to CDK9 inhibition. |
| Negative Control | A structurally similar but biologically inactive analog of AZ5576. | To control for any non-specific or vehicle-related effects. |
| Vehicle Control | The solvent used to dissolve AZ5576 (e.g., DMSO) at the same final concentration used in the experiment. | To account for any effects of the solvent on the experimental system. |
| Untreated Control | Cells or samples that are not exposed to any treatment. | To establish a baseline for the measured biological response. |
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Cellular Phenotype
You observe a cellular effect that does not align with the known functions of CDK9 inhibition (e.g., apoptosis, cell cycle arrest).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Issue 2: High Degree of Cell Death at Low Concentrations of AZ5576
You observe significant cytotoxicity at concentrations where you would expect more subtle, specific effects on transcription.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| High sensitivity of the cell line to CDK9 inhibition | Perform a detailed dose-response curve to determine the precise IC50 for cell viability and correlate it with the IC50 for p-RNAPII Ser2 inhibition. |
| Off-target toxicity | Perform a kinome scan to identify other kinases that are potently inhibited by AZ5576 at these concentrations. Test a structurally different CDK9 inhibitor to see if the potent cytotoxicity is recapitulated. |
| Compound precipitation | Visually inspect the media for any signs of precipitation. Ensure the final solvent concentration is not toxic to the cells. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-RNAPII (Ser2)
This protocol is to verify the on-target activity of AZ5576 by measuring the phosphorylation of its direct substrate, RNA Polymerase II.
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-range of AZ5576 (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-RNAPII (Ser2) overnight at 4°C. Also, probe a separate blot or strip and re-probe the same blot for total RNAPII and a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-RNAPII signal to the total RNAPII signal.
Experimental Workflow for Western Blot:
Caption: Western blot experimental workflow.
Signaling Pathway
CDK9 Signaling Pathway and the Effect of AZ5576
CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, plays a crucial role in the regulation of gene transcription.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in experimental results with AZ5576
Welcome to the technical support center for AZ5576. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability in experimental results when working with the selective CDK9 inhibitor, AZ5576.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for AZ5576?
A1: AZ5576 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[4] P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the serine 2 position (Ser2). This phosphorylation is a critical step for releasing paused RNAPII at promoter regions, allowing for transcriptional elongation to proceed.[5] By inhibiting CDK9, AZ5576 prevents this phosphorylation, leading to a reduction in the transcription of genes with short-lived mRNAs.[3][5] This includes critical proto-oncogenes like MYC and anti-apoptotic proteins such as Mcl-1.[2][6][7] The downregulation of these key survival proteins ultimately leads to cell cycle arrest and apoptosis in sensitive cancer cells.[2][6]
Q2: What are the typical IC50 values for AZ5576?
A2: The reported IC50 values for AZ5576 can vary depending on the assay format. It is a potent inhibitor with nanomolar activity.
| Assay Type | Target/Cell Line | Reported IC50 |
| Enzymatic Assay | CDK9 | <5 nM |
| Cellular Assay (pSer2-RNAPII) | Various Cell Lines | 96 nM |
| Cellular Assay (Viability) | NHL Cell Lines | <520 nM in sensitive lines |
This data is compiled from multiple sources.[1][2][8]
Q3: My IC50 values for AZ5576 are inconsistent between experiments. What could be the cause?
A3: Variability in IC50 values is a common issue in kinase inhibitor studies. Several factors can contribute to this:
-
Compound Solubility and Stability: AZ5576 has low aqueous solubility.[9] Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing serial dilutions.[10] Use freshly prepared solutions, as repeated freeze-thaw cycles can lead to compound degradation or precipitation.
-
Cell Culture Conditions: Differences in cell density, passage number, and growth phase can all impact cellular response to treatment. Standardize these parameters across all experiments.
-
Assay Conditions: Variations in incubation time, ATP concentration (for in vitro kinase assays), and the type of viability assay used can significantly alter IC50 values.[11][12]
-
Off-Target Effects: At higher concentrations, off-target effects can contribute to cytotoxicity, leading to variability in the dose-response curve.[13][14]
Q4: Why do different cell lines show varied sensitivity to AZ5576?
A4: The sensitivity of cell lines to AZ5576 is often linked to their dependence on transcription of key survival genes with short-lived mRNAs, such as MYC and MCL1.[6][7] Cell lines with high levels of MYC expression have demonstrated enhanced susceptibility to AZ5576.[6] Resistance can arise in cell lines that are less dependent on this specific transcriptional pathway for survival or that have compensatory mechanisms.[7]
Troubleshooting Guides
Problem 1: Low or No Inhibition of Downstream Targets in Western Blot
You are treating sensitive cells with AZ5576 but do not observe a decrease in pSer2-RNAPII, MYC, or Mcl-1 levels.
Possible Causes and Solutions:
-
Inactive Compound:
-
Solution: Purchase AZ5576 from a reputable supplier. Aliquot the compound upon receipt and store it at -80°C to minimize degradation.[3] Prepare fresh dilutions for each experiment.
-
-
Suboptimal Treatment Conditions:
-
Solution: Perform a time-course and dose-response experiment to determine the optimal treatment duration and concentration for your specific cell line. A rapid decrease in pSer2-RNAPII and subsequent loss of MYC and Mcl-1 protein can occur within hours of treatment.[2]
-
-
Issues with Western Blot Protocol:
-
Solution: Ensure proper sample preparation using lysis buffers containing protease and phosphatase inhibitors.[5][15] Use validated primary antibodies for your targets and optimize antibody concentrations and incubation times. Phosphorylated proteins can be particularly sensitive to degradation, so handle lysates on ice.[15]
-
Problem 2: High Variability in Cell Viability Assays
Your cell viability assay results (e.g., using MTT, MTS, or CellTiter-Glo) show significant well-to-well or day-to-day variability.
Possible Causes and Solutions:
-
Inconsistent Cell Seeding:
-
Solution: Ensure a homogenous single-cell suspension before seeding plates. Use a calibrated multichannel pipette and consider seeding cells in a larger volume to minimize pipetting errors.
-
-
Edge Effects:
-
Solution: Avoid using the outer wells of microplates, as they are more prone to evaporation, which can concentrate the drug and affect cell growth. Fill the outer wells with sterile PBS or media.
-
-
Assay Interference:
-
Solution: Some compounds can interfere with the chemistry of viability assays (e.g., by quenching fluorescence or reacting with assay reagents).[11] Consider using an orthogonal method to confirm your results. For example, if you are using a metabolic assay, confirm your findings with a dye-exclusion method (e.g., Trypan Blue) or a real-time viability probe.[16]
-
-
DMSO Concentration:
-
Solution: High concentrations of DMSO can be toxic to cells. Maintain a final DMSO concentration below 0.5% (and ideally below 0.1%) across all wells, including vehicle controls.[15]
-
Visualized Pathways and Workflows
AZ5576 Signaling Pathway
The following diagram illustrates the mechanism of action of AZ5576 in inhibiting the CDK9-mediated transcriptional elongation.
References
- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK9 inhibition strategy defines distinct sets of target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Real-time cell viability assays using a new anthracycline derivative DRAQ7® - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing AZ5576-Induced Cytotoxicity in Non-Cancerous Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing AZ5576-induced cytotoxicity in non-cancerous cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is AZ5576 and what is its primary mechanism of action?
AZ5576 is a potent, selective, and orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), a key regulator of transcriptional elongation.[3][4] By inhibiting CDK9, AZ5576 prevents the phosphorylation of RNA Polymerase II (RNAPII) at the serine 2 position of its C-terminal domain.[1][2] This leads to a decrease in the transcription of genes with short-lived messenger RNAs (mRNAs), particularly those encoding proteins crucial for cell survival and proliferation.[5]
Q2: How does AZ5576 induce cytotoxicity?
The primary mechanism of AZ5576-induced cytotoxicity is through the induction of apoptosis. By inhibiting CDK9, AZ5576 downregulates the expression of key anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (Mcl-1), and oncogenes like MYC.[5] The depletion of these critical survival proteins disrupts the balance of pro- and anti-apoptotic signals within the cell, leading to the activation of caspases and subsequent programmed cell death.[6]
Q3: Why is cytotoxicity observed in non-cancerous cells treated with AZ5576?
CDK9 is a "pan-essential" kinase, meaning it is crucial for the survival and normal function of both cancerous and non-cancerous cells.[1] Its role in regulating transcription is a fundamental cellular process. Therefore, inhibition of CDK9 by AZ5576 can induce "on-target" toxicity in normal cells, leading to a loss of fitness and viability.[1] While some CDK9 inhibitors have been reported to show minimal effects on normal cells, on-target toxicity remains a potential challenge.[2][7]
Q4: Are cancer cells more sensitive to AZ5576 than non-cancerous cells?
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in my non-cancerous control cell line.
-
Question: I am observing significant cell death in my non-cancerous control cells when treated with AZ5576, even at low concentrations. What could be the cause and how can I mitigate this?
-
Answer:
-
On-Target Toxicity: As mentioned, CDK9 is essential for normal cell function, so a certain level of cytotoxicity is expected. Your cell line may be particularly sensitive to the inhibition of transcription.
-
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response experiment with a wide range of AZ5576 concentrations to determine the precise IC50 value for your specific non-cancerous cell line. Start with very low nanomolar concentrations and titrate upwards.
-
Reduce Exposure Time: Prolonged inhibition of transcription can lead to general cytotoxicity.[6] Try reducing the duration of AZ5576 treatment. For example, if you are treating for 48 or 72 hours, consider reducing the exposure to 24 hours or less to see if a therapeutic window can be established where effects on cancer cells are observed with minimal impact on non-cancerous cells.
-
Cell Culture Conditions: Ensure your cells are healthy and not under any other stress. Sub-optimal culture conditions can sensitize cells to drug-induced toxicity. Use cells at a consistent and optimal confluency.
-
Consider a Different Non-Cancerous Cell Line: Different cell types have varying dependencies on specific survival pathways. If your current non-cancerous cell line is overly sensitive, consider using a different, more robust cell line for your control experiments.
-
-
Issue 2: Inconsistent results in cytotoxicity assays.
-
Question: My cytotoxicity assay results with AZ5576 are variable between experiments. What are the common pitfalls?
-
Answer:
-
Assay-Dependent Effects: The choice of cytotoxicity assay can influence the results. For example, metabolic assays like the MTT assay can be confounded by compounds that affect cellular metabolism without directly causing cell death.
-
Troubleshooting Steps:
-
Use Multiple Assay Types: To get a comprehensive understanding of cytotoxicity, it is recommended to use at least two different types of assays that measure different aspects of cell death. For example, combine a metabolic assay (e.g., MTT, CellTiter-Glo) with an assay that measures membrane integrity (e.g., LDH release, Trypan Blue exclusion, or a fluorescent dye-based assay).
-
Standardize Protocols: Ensure all experimental parameters are consistent, including cell seeding density, drug preparation and dilution, incubation times, and the age/passage number of the cells.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve AZ5576 to account for any effects of the solvent on cell viability.
-
-
Data Presentation
Table 1: AZ5576 (CDK9_5576) IC50 Values in Various Cancer Cell Lines
Disclaimer: The following data is sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database for the identifier "CDK9_5576". Specific IC50 values for AZ5576 in non-cancerous cell lines are not widely available in published literature. This table is provided for reference to demonstrate the range of activity in cancer cells. Researchers should determine the IC50 for their specific cell lines of interest empirically.
| Cell Line | Cancer Type | IC50 (µM) |
| MV-4-11 | Acute Myeloid Leukemia | 0.03 |
| MOLM-13 | Acute Myeloid Leukemia | 0.04 |
| NCI-H209 | Small Cell Lung Cancer | 0.15 |
| RPMI-8226 | Multiple Myeloma | 0.20 |
| A549 | Non-Small Cell Lung Cancer | 0.58 |
| HT-29 | Colorectal Adenocarcinoma | 0.65 |
| MCF7 | Breast Adenocarcinoma | 0.72 |
Source: Genomics of Drug Sensitivity in Cancer[9]
Table 2: AZD4573 (AZ5576 Analog) Activity in Cancer Cell Lines
AZD4573 is a clinical congener of AZ5576. This data provides an indication of the activity profile of a closely related compound.
| Parameter | Cell Line Panel | Median Value |
| Caspase Activation EC50 | Hematological Cancers | 30 nM |
| GI50 (Growth Inhibition 50) | Hematological Cancers | 11 nM |
| Caspase Activation EC50 | Solid Tumors | >30 µM |
| GI50 (Growth Inhibition 50) | Solid Tumors | >30 µM |
Source: AstraZeneca Open Innovation[10], Selleck Chemicals[11]
Experimental Protocols
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
AZ5576 stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of AZ5576 in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of AZ5576. Include untreated and vehicle-treated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
2. LDH (Lactate Dehydrogenase) Release Assay for Cytotoxicity
This assay measures the activity of LDH released from cells with damaged plasma membranes, a marker of cytotoxicity.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
AZ5576 stock solution
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
-
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Carefully collect a supernatant sample from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to set up the reaction with the collected supernatants.
-
Data Acquisition: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to control cells (spontaneous release) and a positive control (maximum LDH release induced by cell lysis).
-
Visualizations
Caption: AZ5576 inhibits CDK9, leading to reduced transcription of Mcl-1 and subsequent apoptosis.
Caption: A general experimental workflow for assessing AZ5576-induced cytotoxicity.
Caption: A troubleshooting guide for managing high cytotoxicity in non-cancerous cells.
References
- 1. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delving Deeper: MCL-1's Contributions to Normal and Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug: CDK9_5576 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 10. AZD4573 [openinnovation.astrazeneca.com]
- 11. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide to the CDK9 Inhibitors AZ5576 and AZD4573 in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two potent and selective Cyclin-Dependent Kinase 9 (CDK9) inhibitors, AZ5576 and its clinical congener AZD4573. Both compounds have demonstrated significant preclinical efficacy in various hematological malignancies. This document summarizes their mechanism of action, preclinical performance data, and the experimental protocols utilized in key studies.
Mechanism of Action: Targeting Transcriptional Addiction in Cancer
Both AZ5576 and AZD4573 exert their anti-cancer effects by inhibiting CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2][3] In many hematological malignancies, cancer cells are dependent on the continuous transcription of short-lived anti-apoptotic proteins, such as Mcl-1, and oncoproteins, like MYC.[4][5]
By inhibiting CDK9, these compounds prevent the phosphorylation of the C-terminal domain of RNA Polymerase II, which is essential for transcriptional elongation.[2][3][6] This leads to a rapid decrease in the mRNA and protein levels of Mcl-1 and MYC, ultimately inducing apoptosis in cancer cells.[4][5][7]
Caption: Signaling pathway of CDK9 inhibition by AZ5576 and AZD4573.
Preclinical Efficacy: A Head-to-Head Look
While direct comparative studies are limited, available data suggests that both AZ5576 and AZD4573 exhibit potent anti-tumor activity across a range of hematological cancer models. AZD4573 was developed as a follow-up to AZ5576, with optimized pharmacokinetic properties for intravenous administration and a shorter half-life, allowing for more tunable target engagement in a clinical setting.[8][9]
In Vitro Activity
| Parameter | AZ5576 | AZD4573 | Cell Line/Context |
| CDK9 IC50 | <5 nM[4][10] | <3 nM[11], <4 nM[6] | Biochemical Assay |
| Cellular pSer2-RNAPII IC50 | 96 nM[4][10] | Not explicitly stated | MV4-11 (AML) |
| Caspase Activation EC50 | - | 13.7 nM[6][9], 30 nM (median) | MV4-11 (AML), Hematological cancer panel |
| GI50 | <520 nM in sensitive NHL lines[10] | 11 nM (median)[12] | Non-Hodgkin Lymphoma (NHL), Hematological cancer panel |
In Vivo Efficacy
Both compounds have demonstrated significant tumor growth inhibition and regression in xenograft models of various hematological malignancies, including Acute Myeloid Leukemia (AML), Multiple Myeloma (MM), and Diffuse Large B-cell Lymphoma (DLBCL).[4][13]
-
AZ5576: Showed in vivo efficacy with intermittent dosing in multiple xenograft models of hematological tumors.[4] In a mouse xenograft model of ABC-DLBCL, intermittent dosing of AZ'5576 was associated with a short-term reduction of pSer2-RNAPII tumor levels and significant anti-tumor activity.[10]
-
AZD4573: Demonstrated durable regressions in subcutaneous and disseminated models of MM, AML, and NHL.[11] In an MV4-11 AML xenograft model, treatment with 15 mg/kg of AZD4573 twice weekly resulted in tumor regression.[6][9] It has also shown efficacy in patient-derived xenograft (PDX) models of AML and T-cell lymphoma.[13]
Experimental Protocols
Below are generalized methodologies for key experiments cited in the evaluation of AZ5576 and AZD4573.
Cell Viability and Proliferation Assays
A common method to assess the effect of the compounds on cell viability is the use of assays like CellTiter-Glo®.
Caption: A typical workflow for a cell viability assay.
Protocol:
-
Hematological cancer cell lines are seeded in 96-well plates at an appropriate density.
-
The cells are then treated with a range of concentrations of AZ5576 or AZD4573.
-
Following an incubation period (e.g., 72 hours), a cell viability reagent such as CellTiter-Glo® (Promega) is added to each well.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
-
The half-maximal growth inhibition (GI50) values are then calculated from the dose-response curves.
Caspase Activation Assays
To quantify the induction of apoptosis, caspase-3/7 activation assays are frequently employed.
Protocol:
-
Cells are seeded in 96-well plates and treated with the compounds for a shorter duration (e.g., 6 hours).[11]
-
A luminogenic substrate for activated caspase-3 and -7, such as Caspase-Glo® 3/7 (Promega), is added.
-
The cleavage of the substrate by activated caspases generates a luminescent signal.
-
Luminescence is measured, and the half-maximal effective concentration (EC50) for caspase activation is determined.
In Vivo Xenograft Studies
The in vivo efficacy of these compounds is evaluated using animal models, typically immunodeficient mice bearing human hematological tumor xenografts.
Protocol:
-
Immunodeficient mice (e.g., NOD-SCID) are subcutaneously or intravenously inoculated with human hematological cancer cells.
-
Once tumors are established, mice are randomized into vehicle control and treatment groups.
-
AZ5576 or AZD4573 is administered according to a specific dosing schedule (e.g., twice weekly).[6]
-
Tumor volume is measured regularly, and at the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., immunoblotting for pSer2-RNAPII, Mcl-1).
Clinical Development
AZD4573 has progressed into clinical trials for patients with relapsed or refractory hematological malignancies, including a Phase I study (NCT03263637).[7][14][15] The preliminary results from this trial indicated that AZD4573 has manageable toxicity and shows efficacy, particularly in patients with DLBCL.[7] Further clinical investigations are ongoing, including studies exploring AZD4573 in combination with other anti-cancer agents like acalabrutinib (B560132) (NCT04630756).[16]
Conclusion
Both AZ5576 and AZD4573 are highly potent and selective CDK9 inhibitors with compelling preclinical activity in a wide range of hematological malignancies. AZD4573, the clinical candidate, builds upon the foundation of AZ5576 with properties optimized for clinical development. The mechanism of action, centered on the transcriptional downregulation of key survival proteins, provides a strong rationale for their use in cancers addicted to these pathways. The ongoing clinical trials for AZD4573 will be crucial in determining its therapeutic potential in patients.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting CDK9 with AZD4573: A Promising Therapeutic Approach for Hematologic Cancers [synapse.patsnap.com]
- 7. Preliminary results examining use of AZD4573 in R/R hematological malignancies | VJHemOnc [vjhemonc.com]
- 8. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. AZD4573 [openinnovation.astrazeneca.com]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Validating the Anti-Tumor Efficacy of AZ5576 in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of AZ5576, a potent and selective CDK9 inhibitor, with a focus on its validation in preclinical models, including patient-derived xenografts (PDX). We present available experimental data, detailed methodologies for key experiments, and a comparative analysis with other relevant CDK9 inhibitors to support informed decisions in cancer research and drug development.
Mechanism of Action: Targeting Transcriptional Addiction in Cancer
AZ5576 exerts its anti-tumor effects by selectively inhibiting Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII). This phosphorylation event is essential for the transcriptional elongation of many genes, including those encoding for key survival proteins and oncogenes that are often overexpressed in cancer cells.
By inhibiting CDK9, AZ5576 effectively stalls transcriptional elongation, leading to the rapid depletion of short-lived and critical oncoproteins such as MYC and the anti-apoptotic protein Mcl-1. This targeted disruption of transcriptional programs induces cell cycle arrest and apoptosis in cancer cells that are dependent on these oncogenic drivers. This mechanism makes AZ5576 a promising therapeutic agent for hematological malignancies like Diffuse Large B-Cell Lymphoma (DLBCL) and Acute Myeloid Leukemia (AML), which frequently exhibit MYC overexpression and Mcl-1 dependence.[1]
Figure 1: Simplified signaling pathway of AZ5576 mechanism of action.
Comparative Efficacy in Preclinical Models
While specific data on AZ5576 in patient-derived xenograft (PDX) models of DLBCL is limited in the public domain, its potent anti-tumor activity has been demonstrated in cell line-derived xenograft (CDX) models. To provide a comprehensive comparison, we present data from an OCI-LY10 DLBCL CDX model alongside data from PDX models treated with AZD4573, the clinical congener of AZ5576, and another CDK9 inhibitor, Flavopiridol.
Data Presentation
| Compound | Cancer Model | Xenograft Type | Dosing Schedule | Tumor Growth Inhibition (TGI) / Effect | Reference |
| AZ5576 | OCI-LY10 (ABC-DLBCL) | Cell Line-Derived | 30 mg/kg, p.o., 2x/week | 79% TGI (single agent) | [2] |
| AZ5576 + Acalabrutinib | OCI-LY10 (ABC-DLBCL) | Cell Line-Derived | AZ5576: 30 mg/kg, p.o., 2x/week; Acalabrutinib: 15 mg/kg, p.o., qd | 199% TGI (regression) | [2] |
| AZD4573 | AML | Patient-Derived | 15 mg/kg, i.v., 2 days on/5 days off | >50% reduction in leukemic blasts in 5 of 9 models | [3][4] |
| AZD4573 | Angioimmunoblastic T-cell Lymphoma | Patient-Derived | Not specified | Increased apoptosis of CD45+ tumor cells | [4] |
| Flavopiridol | Anaplastic Thyroid Cancer | Patient-Derived | 7.5 mg/kg/day, i.p., 5 days on/2 days off | Significant decrease in tumor weight and volume | [5][6] |
Experimental Protocols
Establishment of Patient-Derived Xenografts (PDX)
A generalized protocol for the establishment of lymphoma PDX models is as follows:
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients, typically from biopsies or surgical resections.
-
Sample Processing: The tumor tissue is mechanically and/or enzymatically dissociated into a single-cell suspension or small fragments.[7][8][9]
-
Implantation: The tumor cells or fragments are implanted into immunocompromised mice (e.g., NOD-scid IL2Rgamma-null or NSG mice). Implantation can be subcutaneous, intraperitoneal, or orthotopic depending on the tumor type and study objectives.[7][8][9][10]
-
Tumor Growth and Passaging: Mice are monitored for tumor engraftment and growth. Once tumors reach a specified size (e.g., 1000-1500 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion and banking.[10]
Figure 2: General workflow for the establishment of patient-derived xenograft models.
In Vivo Anti-Tumor Efficacy Studies
The following protocol is a representative example for evaluating the anti-tumor efficacy of a test compound in a PDX model:
-
Model Selection: Established and characterized PDX models of the desired cancer type are selected.
-
Animal Cohorts: Mice bearing established tumors of a specific size are randomized into treatment and control groups.
-
Drug Administration: The test compound (e.g., AZ5576) and vehicle control are administered to their respective cohorts according to a predetermined dosing schedule (e.g., route of administration, dose level, and frequency).
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
-
Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors and other tissues can be collected for pharmacodynamic (e.g., target engagement) and biomarker analysis (e.g., apoptosis, proliferation markers).
Comparison with Alternative CDK9 Inhibitors
Several other CDK9 inhibitors have been developed and evaluated in preclinical and clinical settings. A comparison with these alternatives provides a broader context for the therapeutic potential of AZ5576.
-
AZD4573: As the clinical successor to AZ5576, AZD4573 is a highly selective and potent CDK9 inhibitor. It has demonstrated significant anti-tumor activity in various hematologic cancer models, including PDX models of AML and T-cell lymphoma.[3][4][11][12][13][14] Its development highlights the continued interest in targeting CDK9 for cancer therapy.
-
Flavopiridol (Alvocidib): One of the first CDK inhibitors to enter clinical trials, Flavopiridol is a pan-CDK inhibitor with activity against multiple CDKs, including CDK9. While it has shown anti-tumor effects in various cancers, its lack of selectivity can lead to off-target toxicities.[4][5][6][15]
-
Other Selective CDK9 Inhibitors: A number of other selective CDK9 inhibitors, such as VIP152 (Atuveciclib), KB-0742, and GFH009, are in various stages of preclinical and clinical development, each with its own unique profile of potency, selectivity, and demonstrated efficacy in different cancer models.[4][16]
Figure 3: Categorization of selected CDK9 inhibitors.
Conclusion
AZ5576 is a potent and selective CDK9 inhibitor with demonstrated anti-tumor activity in preclinical models of hematological malignancies. While direct quantitative data in DLBCL PDX models remains to be published, the strong efficacy observed in cell line-derived xenografts and the promising results of its clinical congener, AZD4573, in other PDX models provide a solid rationale for its further investigation. The comparative data presented in this guide, alongside the detailed experimental protocols, offer a valuable resource for researchers designing and interpreting preclinical studies aimed at validating novel cancer therapeutics targeting the CDK9 pathway. The use of well-characterized PDX models will be critical in elucidating the full potential of CDK9 inhibitors like AZ5576 and in identifying patient populations most likely to benefit from this therapeutic strategy.
References
- 1. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 9. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Discovery of AZD4573, a Potent and Selective Inhibitor of CDK9 That Enables Short Duration of Target Engagement for the Treatment of Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Cross-Validation of AZ5576's Effect on the MYC Transcriptional Program: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AZ5576, a selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor, and its impact on the MYC transcriptional program. It offers a cross-validation against alternative therapeutic strategies, supported by experimental data, to aid researchers in the evaluation and selection of compounds for MYC-driven malignancies.
Introduction to MYC and Transcriptional Addiction
The MYC proto-oncogene is a master transcriptional regulator frequently deregulated in a wide array of human cancers. Its protein product, c-Myc, forms a heterodimer with MAX, binding to E-box sequences in the promoter regions of target genes to drive cellular proliferation, growth, and metabolism. Many cancers exhibit "MYC addiction," a state of dependency on high levels of MYC expression and activity for their survival. This makes the MYC transcriptional program an attractive target for therapeutic intervention. However, the direct inhibition of the MYC protein has proven challenging. Consequently, strategies have shifted towards targeting co-factors and pathways essential for MYC's transcriptional activity.
AZ5576: A Selective CDK9 Inhibitor
AZ5576 is a potent and highly selective inhibitor of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[1] P-TEFb plays a crucial role in the transition from transcription initiation to productive elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (Ser2). By inhibiting CDK9, AZ5576 prevents this phosphorylation event, leading to a global shutdown of transcriptional elongation, particularly affecting genes with short-lived mRNA transcripts and proteins, such as MYC.[1][2]
Mechanism of Action of AZ5576
The primary mechanism of AZ5576 involves the inhibition of CDK9 kinase activity. This leads to a rapid, dose-dependent decrease in the phosphorylation of RNAPII at Ser2, which in turn causes a stall in transcriptional elongation and subsequent downregulation of MYC mRNA and protein levels.[1][2][3] This disruption of the MYC transcriptional program ultimately induces cell cycle arrest and apoptosis in MYC-dependent cancer cells.[1][3]
References
A Head-to-Head Comparison of AZD5576 and Flavopiridol: Selective vs. Pan-CDK Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of drugs targeting the dysregulated cell cycle machinery of tumor cells. This guide provides a detailed head-to-head comparison of two notable CDK inhibitors: AZD5576, a highly selective CDK9 inhibitor, and flavopiridol (B1662207), a first-generation pan-CDK inhibitor. By examining their mechanisms of action, target selectivity, and preclinical efficacy, this guide aims to provide researchers with the necessary information to make informed decisions in their drug development and research endeavors.
At a Glance: Key Differences
| Feature | AZD5576 | Flavopiridol |
| Primary Target | Cyclin-Dependent Kinase 9 (CDK9) | Broad-spectrum CDK inhibitor |
| Mechanism of Action | Potent and highly selective inhibition of CDK9, leading to the inhibition of transcriptional elongation. | ATP-competitive inhibition of multiple CDKs, causing cell cycle arrest and apoptosis. |
| Selectivity | Highly selective for CDK9. | Pan-inhibitor targeting CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9. |
| Downstream Effects | Inhibition of RNA Polymerase II Ser2 phosphorylation, leading to decreased Mcl-1 and MYC expression. | Broad effects on cell cycle progression, transcription, and apoptosis through inhibition of multiple CDKs. |
Mechanism of Action and Signaling Pathways
AZD5576 exerts its effects through the highly specific inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb). This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II at serine 2, a critical step for transcriptional elongation.[1] The resulting transcriptional arrest leads to the rapid depletion of short-lived anti-apoptotic proteins, such as Mcl-1 and the oncoprotein MYC, ultimately inducing apoptosis in cancer cells.[1][2]
Flavopiridol, in contrast, is a broad-spectrum inhibitor of CDKs, acting as an ATP-competitive inhibitor of CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[3][4][5] Its pan-inhibitory nature results in a multi-pronged attack on the cell cycle, inducing G1 and G2/M phase arrest.[6][7] By inhibiting CDK9, flavopiridol also shares the mechanism of transcriptional repression with AZD5576.[8] Furthermore, flavopiridol has been shown to have anti-angiogenic properties and can induce apoptosis in both cycling and non-cycling cells.[9]
In Vitro Performance: A Quantitative Comparison
The following tables summarize the reported IC50 values for AZD5576 and flavopiridol against a panel of CDKs and in various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: CDK Inhibition Profile (IC50, nM)
| Target | AZD5576 | Flavopiridol |
| CDK1 | - | 30[4] |
| CDK2 | - | 100[4][7] |
| CDK4 | - | 20[4] |
| CDK6 | - | 60[3] |
| CDK7 | - | 10[4] |
| CDK9 | <5[1] | 10[4] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50, nM)
| Cell Line | Histology | AZD5576 | Flavopiridol |
| Various Hematological Malignancies | Leukemia, Lymphoma, Myeloma | Potent activity reported[10] | - |
| Anaplastic Thyroid Cancer (ATC) cell lines | Thyroid Cancer | - | Sub-micromolar[11] |
| Cholangiocarcinoma (CCA) cell lines | Bile Duct Cancer | - | 40.1 - 91.9[12] |
In Vivo Efficacy: Preclinical Models
Both AZD5576 and flavopiridol have demonstrated anti-tumor activity in various preclinical xenograft models.
AZD5576: In mouse models of diffuse large B-cell lymphoma (DLBCL), oral administration of AZD5576 at 60 mg/kg twice weekly for 30 days resulted in significant tumor growth inhibition.[1] These studies highlight the potential of selective CDK9 inhibition in hematological malignancies.[2]
Flavopiridol: Flavopiridol has shown in vivo anti-tumor activity against a variety of human tumor xenografts, including prostate carcinoma, head and neck cancer, non-Hodgkin's lymphoma, and leukemia.[9][13] In a cholangiocarcinoma xenograft model, flavopiridol at 5 and 7.5 mg/kg significantly reduced tumor volume and weight.[12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of CDK inhibitors.
Kinase Assay (CDK9)
This protocol outlines a general procedure for a biochemical kinase assay to determine the inhibitory activity of a compound against CDK9.
Materials:
-
Recombinant human CDK9/Cyclin T1
-
Kinase substrate (e.g., Cdk7/9tide)
-
ATP
-
Kinase Assay Buffer
-
Test compounds (AZD5576, flavopiridol)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Prepare a 4x solution of CDK9/Cyclin T1 enzyme in kinase assay buffer.
-
Prepare a 2x solution of the kinase substrate and ATP in kinase assay buffer.
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.
-
Initiate the reaction by adding 2.5 µL of the 4x CDK9/Cyclin T1 solution, followed by 5 µL of the 2x substrate/ATP mixture.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Test compounds (AZD5576, flavopiridol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Test compounds (AZD5576, flavopiridol)
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the test compounds for a desired duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion: A Tale of Two Inhibitors
AZD5576 and flavopiridol represent two distinct strategies in the development of CDK inhibitors. AZD5576, with its high selectivity for CDK9, offers a targeted approach to inhibiting transcription and inducing apoptosis in cancers dependent on short-lived survival proteins like Mcl-1 and MYC. This specificity may translate to a more favorable therapeutic window with fewer off-target effects.
Flavopiridol, as a pan-CDK inhibitor, provides a broader, more multifaceted attack on cancer cells by simultaneously disrupting cell cycle progression and transcription. While this broad activity can be potent, it may also contribute to a less favorable toxicity profile, a factor that has been a consideration in its clinical development.[14][15]
The choice between a selective and a pan-CDK inhibitor will ultimately depend on the specific cancer type, its underlying molecular drivers, and the desired therapeutic outcome. This guide provides a foundational comparison to aid researchers in navigating these complex decisions and advancing the development of more effective cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ovid.com [ovid.com]
- 7. Flavopiridol induces G1 arrest with inhibition of cyclin-dependent kinase (CDK) 2 and CDK4 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor effects of flavopiridol, a cyclin-dependent kinase inhibitor, on human cholangiocarcinoma in vitro and in an in vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical and clinical development of the cyclin-dependent kinase inhibitor flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Validating the On-Target Activity of AZ5576: A Genetic Approach to Confirm CDK9 Inhibition
A Comparison Guide for Researchers
In the realm of targeted cancer therapy, ensuring a small molecule inhibitor selectively engages its intended target is paramount. AZ5576, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), has demonstrated significant preclinical activity in various hematological malignancies.[1] Its mechanism of action hinges on the inhibition of CDK9-mediated phosphorylation of RNA Polymerase II (RNAPII) at the Serine 2 position of the C-terminal domain, a critical step for transcriptional elongation.[1] This leads to the downregulation of short-lived and crucial oncoproteins, such as MYC and the anti-apoptotic protein Mcl-1, ultimately inducing apoptosis in cancer cells.[1][2]
This guide provides a comparative overview of genetic approaches used to validate the on-target activity of AZ5576 and its clinical analog, AZD4573. By comparing the phenotypic effects of the inhibitor with those of genetic knockdown or knockout of CDK9, researchers can gain a high degree of confidence that the observed cellular effects of the compound are indeed mediated through its intended target.
Comparing Pharmacological Inhibition with Genetic Perturbation
The core principle of validating an on-target effect is to demonstrate that the genetic removal or reduction of the target protein phenocopies the effects of the pharmacological inhibitor. Conversely, the inhibitor should have minimal effect in cells where the target has been removed. The following table summarizes the expected comparative outcomes based on published literature on CDK9 inhibition and genetic validation techniques.
| Parameter | Wild-Type Cells + AZ5576/AZD4573 | CDK9 Knockdown (siRNA) / Knockout (CRISPR) Cells | CDK9 Knockdown/Knockout Cells + AZ5576/AZD4573 | Alternative CDK Inhibitors (e.g., CDK4/6 inhibitors) |
| p-RNAPII (Ser2) Levels | Significantly Decreased[2][3] | Significantly Decreased[4][5] | No significant further decrease | No significant change[6] |
| Mcl-1 Protein Levels | Significantly Decreased[2][7] | Significantly Decreased[5][8] | No significant further decrease | No significant change |
| MYC Protein Levels | Significantly Decreased[2] | Significantly Decreased | No significant further decrease | No significant change |
| Cell Proliferation | Inhibited[2] | Inhibited[8] | No significant further inhibition | Inhibited (via a different mechanism)[6] |
| Apoptosis | Induced[1][2][7] | Induced[8] | No significant further induction | May be induced (cell-type dependent) |
| PD-L1 Expression (IFN-γ induced) | Reduced[4] | Reduced[4] | No significant further reduction | No significant change |
Signaling Pathway and Experimental Workflow
To visually conceptualize the mechanism of action and the validation process, the following diagrams have been generated.
Caption: Signaling pathway of AZ5576-mediated CDK9 inhibition.
Caption: Experimental workflow for genetic validation of AZ5576.
Detailed Experimental Protocols
The following are representative protocols for siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout of CDK9 for the purpose of validating the on-target activity of AZ5576.
Protocol 1: siRNA-Mediated Knockdown of CDK9
This protocol describes the transient knockdown of CDK9 expression using small interfering RNA (siRNA) in a cancer cell line, followed by treatment with AZ5576.
Materials:
-
Cancer cell line of interest (e.g., DLBCL cell line like OCI-Ly3 or VAL)
-
CDK9-specific siRNA duplexes (at least two independent sequences are recommended)
-
Non-targeting (scrambled) control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
AZ5576
-
DMSO (vehicle control)
-
Reagents for Western blotting and cell-based assays (e.g., apoptosis, proliferation)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-50 pmol of CDK9 siRNA or non-targeting control siRNA into Opti-MEM I medium.
-
In a separate tube, dilute the transfection reagent (e.g., 5 µL of Lipofectamine RNAiMAX) into Opti-MEM I medium.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for sufficient knockdown of the target protein.
-
Inhibitor Treatment:
-
After the knockdown period, replace the medium with fresh complete medium containing either AZ5576 at the desired concentration (e.g., 100 nM) or an equivalent volume of DMSO.
-
Treat a parallel set of cells transfected with non-targeting siRNA with AZ5576 or DMSO.
-
-
Analysis: After 24-48 hours of inhibitor treatment, harvest the cells for analysis.
-
Western Blotting: Lyse a portion of the cells and perform Western blotting to confirm CDK9 knockdown and to assess the levels of p-RNAPII (Ser2), Mcl-1, and MYC.
-
Phenotypic Assays: Use the remaining cells to perform assays for apoptosis (e.g., Annexin V staining followed by flow cytometry) and cell proliferation (e.g., MTS or CellTiter-Glo assay).
-
Protocol 2: CRISPR-Cas9-Mediated Knockout of CDK9
This protocol provides a general workflow for generating a stable CDK9 knockout cell line using the CRISPR-Cas9 system.
Materials:
-
Cancer cell line of interest
-
pSpCas9(BB)-2A-Puro (PX459) V2.0 plasmid (or similar all-in-one CRISPR plasmid)
-
Validated single guide RNAs (sgRNAs) targeting an early exon of CDK9 (at least two are recommended)
-
Control sgRNA (non-targeting)
-
Lipofectamine 3000 or similar transfection reagent
-
Complete growth medium
-
Reagents for genomic DNA extraction, PCR, and sequencing
-
Reagents for Western blotting and cell-based assays
Procedure:
-
sgRNA Cloning: Clone the CDK9-targeting sgRNAs and the control sgRNA into the CRISPR plasmid according to the manufacturer's protocol.
-
Transfection: Transfect the cancer cells with the sgRNA-containing plasmids using a suitable transfection reagent.
-
Puromycin Selection: 24-48 hours post-transfection, add puromycin to the culture medium to select for cells that have been successfully transfected. The concentration of puromycin should be pre-determined for the specific cell line.
-
Single-Cell Cloning: After selection, perform limiting dilution in 96-well plates to isolate and expand single-cell clones.
-
Knockout Validation:
-
Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Perform PCR to amplify the region of the CDK9 gene targeted by the sgRNA, followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blotting: Perform Western blotting on validated clones to confirm the absence of CDK9 protein expression.
-
-
On-Target Activity Validation:
-
Culture the validated CDK9 knockout clones and wild-type control cells.
-
Treat both cell types with a dose-response of AZ5576 or DMSO.
-
Perform phenotypic assays (apoptosis, proliferation) to compare the sensitivity of the knockout cells to the wild-type cells. The knockout cells are expected to be significantly less sensitive to AZ5576.
-
By employing these genetic approaches, researchers can rigorously validate that the anti-cancer effects of AZ5576 are a direct consequence of its potent and selective inhibition of CDK9, thereby strengthening the rationale for its further development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin dependent kinase 9 inhibition reduced programmed death-ligand 1 expression and improved treatment efficacy in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling the Transcriptional Consequences of CDK Inhibition: A Comparative Analysis of AZD5576 and CDK4/6 Inhibitors
For researchers, scientists, and drug development professionals, understanding the distinct molecular consequences of targeting different cyclin-dependent kinases (CDKs) is paramount for advancing cancer therapeutics. This guide provides a comparative analysis of the gene expression changes induced by the selective CDK9 inhibitor, AZD5576, and the widely used CDK4/6 inhibitors palbociclib (B1678290), ribociclib (B560063), and abemaciclib. By examining their differential effects on the cellular transcriptome, we can better delineate their mechanisms of action and potential therapeutic applications.
At the heart of cell cycle regulation and transcriptional control lie the cyclin-dependent kinases. While both AZD5576 and the trio of CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—exert their anti-cancer effects by modulating CDK activity, their specific targets lead to distinct downstream gene expression signatures. AZD5576, by selectively inhibiting CDK9, strikes at the core of transcriptional elongation, leading to the rapid downregulation of genes with short-lived mRNA, including critical oncogenes and anti-apoptotic factors. In contrast, CDK4/6 inhibitors primarily induce a G1 cell cycle arrest by preventing the phosphorylation of the retinoblastoma protein (Rb), thereby silencing the E2F-driven transcriptional program responsible for S-phase entry.
Comparative Gene Expression Analysis
The following table summarizes the differential effects of AZD5576 and CDK4/6 inhibitors on key gene targets as reported in preclinical studies. It is important to note that the experimental conditions, such as cell lines, drug concentrations, and treatment durations, can influence the magnitude of gene expression changes.
| Gene Target | Drug Class | Inhibitor(s) | Cell Line | Fold Change (mRNA) | Experimental Method |
| MYC | CDK9 Inhibitor | AZD5576 | DLBCL | Downregulated | RNA-Seq, qPCR[1] |
| MCL-1 | CDK9 Inhibitor | AZD5576 | DLBCL | Downregulated | RNA-Seq, qPCR[1] |
| Cell Cycle Genes (e.g., E2F targets) | CDK4/6 Inhibitors | Palbociclib, Abemaciclib | MCF-7 Xenograft | Downregulated | RNA-Seq[2] |
| Cyclin B (CCNB1) | CDK4/6 Inhibitor | Abemaciclib | MCF-7 Xenograft | Downregulated | RNA-Seq[2] |
| PCNA | CDK4/6 Inhibitor | Abemaciclib | MCF-7 Xenograft | Downregulated | RNA-Seq[2] |
| MCM7 | CDK4/6 Inhibitor | Abemaciclib | MCF-7 Xenograft | Downregulated | RNA-Seq[2] |
| CDK6 | CDK4/6 Inhibitor | Ribociclib | MCF-7, MDA-MB-231 | Decreased | qRT-PCR[3] |
| CCNE1 | CDK4/6 Inhibitor | Palbociclib | MCF-7, MDA-MB-231 | Suppressed | qRT-PCR[4] |
Signaling Pathways Under Siege
The distinct gene expression profiles induced by these inhibitors are a direct consequence of their targeted intervention in different signaling pathways.
The CDK9-P-TEFb-RNA Polymerase II Axis: The Target of AZD5576
AZD5576 targets CDK9, a critical component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a crucial step for releasing it from promoter-proximal pausing and enabling productive transcript elongation. By inhibiting CDK9, AZD5576 effectively stalls this process, leading to a rapid decrease in the transcription of genes with short mRNA half-lives, many of which are key oncogenic drivers and survival factors.
The Cyclin D-CDK4/6-Rb-E2F Axis: The Realm of Palbociclib, Ribociclib, and Abemaciclib
CDK4/6 inhibitors intervene in the G1 phase of the cell cycle. In response to mitogenic signals, cyclin D partners with CDK4 and CDK6 to phosphorylate the retinoblastoma protein (Rb). This phosphorylation event releases the transcription factor E2F, which then activates the expression of genes necessary for DNA replication and progression into the S phase. By blocking CDK4/6, these inhibitors maintain Rb in its active, hypophosphorylated state, keeping E2F in check and effectively halting cell cycle progression.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of gene expression data, a detailed understanding of the experimental methodologies is crucial.
RNA Sequencing (RNA-Seq) Workflow
A typical RNA-seq workflow for analyzing the effects of CDK inhibitors on gene expression in cancer cell lines involves the following steps:
Cell Culture and Treatment:
-
Cell Lines: Appropriate cancer cell lines are selected based on the CDK inhibitor being studied (e.g., ER+ breast cancer cell lines like MCF-7 for CDK4/6 inhibitors; MYC-driven lymphoma cell lines like DLBCL for AZD5576).
-
Treatment: Cells are treated with the CDK inhibitor at various concentrations and for different durations, alongside a vehicle control (e.g., DMSO).
RNA Extraction and Quality Control:
-
Total RNA is extracted from the treated and control cells using commercially available kits.
-
The quality and integrity of the RNA are assessed using spectrophotometry (to determine concentration and purity) and capillary electrophoresis (to determine the RNA Integrity Number, RIN).
Library Preparation and Sequencing:
-
mRNA is typically enriched from the total RNA population.
-
The purified mRNA is then fragmented and reverse transcribed into cDNA.
-
Sequencing adapters are ligated to the cDNA fragments, and the library is amplified by PCR.
-
The prepared libraries are then sequenced on a high-throughput sequencing platform.
Data Analysis:
-
The raw sequencing reads are aligned to a reference genome.
-
Gene expression levels are quantified.
-
Statistical analysis is performed to identify differentially expressed genes between the inhibitor-treated and control groups.
-
Bioinformatic tools are used to perform pathway and functional enrichment analysis to understand the biological implications of the observed gene expression changes.
Quantitative Real-Time PCR (qRT-PCR) for Validation
qRT-PCR is often used to validate the findings from RNA-seq for a specific set of genes.
Protocol:
-
cDNA Synthesis: A portion of the same RNA extracted for RNA-seq is used to synthesize cDNA using a reverse transcriptase enzyme.
-
Primer Design: Gene-specific primers are designed for the target genes of interest and one or more stable housekeeping genes (for normalization).
-
qPCR Reaction: The qPCR reaction is set up with the cDNA, primers, and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Data Analysis: The cycle threshold (Ct) values are determined, and the relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping genes.
Conclusion
The comparative analysis of gene expression changes induced by AZD5576 and CDK4/6 inhibitors reveals their distinct mechanisms of action. AZD5576's impact on transcriptional elongation provides a direct route to suppressing key oncogenic drivers, while CDK4/6 inhibitors exert their effect through a more specific cell cycle arrest. This differential targeting has significant implications for their therapeutic use, either as monotherapies or in combination with other agents. A thorough understanding of these transcriptional signatures is essential for identifying predictive biomarkers, elucidating mechanisms of resistance, and designing rational combination strategies to improve patient outcomes in cancer therapy.
References
- 1. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gtbinf.wordpress.com [gtbinf.wordpress.com]
- 3. The effect of ribociclib on the expression levels of miR-141 and CDK4/6-USP51 signaling pathway genes in MCF-7 and MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of palbociclib on the alterations in CDKN2, CCNE1, E2F3, MDM2 expressions as target genes of miR-141 | PLOS One [journals.plos.org]
Unlocking Synergistic Apoptosis: A Guide to Combining AZD5576 with BCL-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The circumvention of apoptosis is a hallmark of cancer, and the B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of this process. While BCL-2 inhibitors, such as venetoclax (B612062), have demonstrated significant clinical efficacy in various hematological malignancies, intrinsic and acquired resistance remains a substantial hurdle. A key mechanism of resistance is the overexpression of other anti-apoptotic proteins, particularly Myeloid Cell Leukemia-1 (MCL-1). This guide explores the compelling preclinical rationale and synergistic potential of combining the selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor, AZD5576, with BCL-2 inhibitors to overcome this resistance and enhance therapeutic efficacy.
The Rationale for Combination: A Two-Pronged Attack on Cancer Cell Survival
AZD5576 is a potent and highly selective inhibitor of CDK9, a key component of the positive transcription elongation factor b (P-TEFb). CDK9 is crucial for the transcription of short-lived proteins, including the anti-apoptotic protein MCL-1 and the oncogenic transcription factor MYC. By inhibiting CDK9, AZD5576 effectively downregulates the expression of these critical survival factors, thereby priming cancer cells for apoptosis.
BCL-2 inhibitors, on the other hand, directly bind to and antagonize the function of the BCL-2 protein, releasing pro-apoptotic proteins like BIM to initiate programmed cell death. However, in cancer cells with high levels of MCL-1, BIM remains sequestered by MCL-1, rendering BCL-2 inhibitors less effective.
The combination of AZD5576 and a BCL-2 inhibitor creates a powerful synergistic effect. AZD5576 depletes MCL-1, removing a primary resistance mechanism to BCL-2 inhibition. This dual targeting of two critical anti-apoptotic pathways leads to a more profound and sustained induction of apoptosis in cancer cells.
Data Presentation: Synergistic Effects of CDK9 and BCL-2 Inhibition
While specific quantitative data for the combination of AZD5576 and a BCL-2 inhibitor is not yet widely published, extensive preclinical studies on other selective CDK9 inhibitors in combination with venetoclax provide a strong evidence base for the expected synergistic effects. The following tables summarize representative data from studies on analogous CDK9 inhibitors.
Table 1: In Vitro Synergy of CDK9 Inhibitors with Venetoclax in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | CDK9 Inhibitor | Synergy Score (Bliss) | Key Finding | Reference |
| Jeko-1 | Mantle Cell Lymphoma | A-1592668 | >10 | Synergistic induction of apoptosis. | [1][2] |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | A-1592668 | >10 | Overcame venetoclax resistance. | [2] |
| MOLM-13 | Acute Myeloid Leukemia | AZD4573 | >10 | Enhanced cell death compared to single agents. | [3] |
| OCI-AML3 | Acute Myeloid Leukemia | AZD4573 | >10 | Synergistic in intrinsically venetoclax-resistant cells. | [4] |
Table 2: In Vivo Efficacy of Combined CDK9 and BCL-2 Inhibition
| Cancer Model | CDK9 Inhibitor | Key Finding | Reference |
| Jeko-1 Xenograft (MCL) | A-1592668 | Superior tumor growth inhibition and prolonged survival with combination therapy compared to single agents. | [1] |
| SU-DHL-4 Xenograft (DLBCL) | A-1592668 | Combination treatment was well-tolerated and demonstrated superior efficacy. | [2] |
| AML Patient-Derived Xenograft | AZD4573 | Significantly extended survival of tumor-bearing animals with the combination. | [4] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in studies assessing the synergy of CDK9 and BCL-2 inhibitors.
Cell Viability and Synergy Analysis
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are treated with a dose-response matrix of the CDK9 inhibitor (e.g., AZD5576) and a BCL-2 inhibitor (e.g., venetoclax), both alone and in combination, for a specified duration (e.g., 24, 48, 72 hours).
-
Viability Assay: Cell viability is assessed using assays such as CellTiter-Glo® (Promega) which measures ATP levels.
-
Synergy Calculation: The synergy between the two drugs is calculated using models such as the Bliss independence model or the Chou-Talalay method (Combination Index). A synergy score greater than a defined threshold (e.g., >10 for Bliss score) indicates a synergistic interaction.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: Treated cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry. Annexin V positive cells are considered apoptotic.
-
Caspase-Glo® 3/7 Assay: The activity of caspases 3 and 7, key executioners of apoptosis, is measured using a luminescent assay.
-
Western Blotting: Protein lysates from treated cells are analyzed by western blotting for the cleavage of PARP and Caspase-3, which are hallmarks of apoptosis.
Western Blotting for Mechanistic Analysis
-
Protein Extraction and Quantification: Protein is extracted from treated cells and quantified.
-
SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against proteins of interest (e.g., p-RNA pol-II (Ser2), MCL-1, BCL-2, MYC, and β-actin as a loading control), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Caption: Mechanism of synergy between AZD5576 and BCL-2 inhibitors.
Caption: Workflow for assessing AZD5576 and BCL-2 inhibitor synergy.
References
- 1. Inhibition of cyclin‐dependent kinase 9 synergistically enhances venetoclax activity in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel CDK9 inhibitor increases the efficacy of venetoclax (ABT-199) in multiple models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition | Haematologica [haematologica.org]
The Role of CDK9 Inhibition in AZ5576-Mediated Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AZ5576, a selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor, with other CDK inhibitors, confirming the critical role of CDK9 inhibition in mediating apoptosis in cancer cells. Experimental data, detailed protocols, and pathway visualizations are presented to support the objective analysis of its performance.
Introduction to AZ5576 and CDK9 Inhibition
AZ5576 is a potent and highly selective inhibitor of CDK9, a key transcriptional regulator.[1] CDK9, in complex with its cyclin partners (T1, T2a, T2b, or K), forms the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII).[2] This phosphorylation is essential for the transition from abortive to productive transcription elongation.[2] In many cancers, there is a reliance on the continuous transcription of short-lived anti-apoptotic proteins, such as Mcl-1, and oncoproteins, like MYC.[2][3] By inhibiting CDK9, AZ5576 effectively shuts down the transcription of these critical survival genes, leading to programmed cell death, or apoptosis.[3]
Comparative Efficacy of CDK9 Inhibitors
The following tables summarize the in vitro efficacy of AZ5576 and its clinical congener, AZD4573, in comparison to less selective CDK9 inhibitors, Flavopiridol and Dinaciclib, across various cancer cell lines.
Table 1: Potency of AZ5576 and AZD4573 in Hematological Malignancies
| Compound | Cell Line | Cancer Type | Assay | IC50/EC50/GI50 (nM) | Reference |
| AZ5576 | DLBCL Cell Lines | Diffuse Large B-Cell Lymphoma | Apoptosis (Annexin V) | 300-500 | [4] |
| AZ5576 | Primary DLBCL Cells | Diffuse Large B-Cell Lymphoma | Apoptosis (Annexin V) | 100 | [4] |
| AZD4573 | DLBCL Cell Lines | Diffuse Large B-Cell Lymphoma | Proliferation | ~ 3-30 | |
| AZD4573 | Hematological Cancers (Median) | Various | Caspase Activation (6h) | 30 | [5] |
| AZD4573 | Hematological Cancers (Median) | Various | Growth Inhibition (24h) | 11 | [5] |
| AZD4573 | MV4-11 | Acute Myeloid Leukemia | Caspase Activation | 13.7 | [6] |
| AZD4573 | NALM6 | B-Cell Acute Lymphoblastic Leukemia | Growth Inhibition (72h) | 5 | [7] |
| AZD4573 | REH | B-Cell Acute Lymphoblastic Leukemia | Growth Inhibition (72h) | 10 | [7] |
| AZD4573 | SEM | B-Cell Acute Lymphoblastic Leukemia | Growth Inhibition (72h) | 10 | [7] |
| AZD4573 | RS411 | B-Cell Acute Lymphoblastic Leukemia | Growth Inhibition (72h) | 1 | [7] |
Table 2: Comparative Potency of Pan-CDK Inhibitors
| Compound | Cell Line | Cancer Type | Assay | IC50/GI50 (nM) | Reference |
| Flavopiridol | ANBL-6 | Multiple Myeloma | Apoptosis (24h) | 100 | [8] |
| Flavopiridol | 8226 | Multiple Myeloma | Apoptosis (24h) | 100-200 | [8] |
| Flavopiridol | Myeloma Cell Lines | Multiple Myeloma | Growth Inhibition | 100 | [9] |
| Dinaciclib | Ca9-22 | Oral Squamous Cell Carcinoma | Proliferation (24h) | ~12.5-25 | |
| Dinaciclib | OECM-1 | Oral Squamous Cell Carcinoma | Proliferation (24h) | ~25 | |
| Dinaciclib | HSC-3 | Oral Squamous Cell Carcinoma | Proliferation (24h) | ~25 |
Mechanism of Action: AZ5576-Mediated Apoptosis
The primary mechanism by which AZ5576 and its analogs induce apoptosis is through the selective inhibition of CDK9.[10] This targeted inhibition leads to a rapid, dose-dependent decrease in the phosphorylation of RNA Polymerase II at Serine 2 (pSer2-RNAPII), a direct substrate of CDK9.[11] The subsequent halt in transcriptional elongation disproportionately affects genes with short-lived mRNAs and proteins, including the anti-apoptotic protein Mcl-1 and the oncogenic transcription factor MYC.[3] The depletion of these critical survival factors triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and subsequent cell death.[5]
Signaling Pathway of AZ5576-Mediated Apoptosis
Caption: AZ5576 inhibits CDK9, leading to reduced transcription of Mcl-1 and MYC, ultimately inducing apoptosis.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of AZ5576 and other CDK9 inhibitors are provided below.
Apoptosis Assay by Annexin V Staining and Flow Cytometry
This protocol is used to quantify the percentage of apoptotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometer
-
-
Procedure:
-
Induce apoptosis in cell cultures by treating with the desired concentrations of CDK9 inhibitors for the specified duration.
-
Harvest cells and wash once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Caspase-3/7 Activation Assay
This assay measures the activity of executioner caspases, a hallmark of apoptosis.
-
Materials:
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
-
-
Procedure:
-
Plate cells in a 96-well plate and treat with CDK9 inhibitors.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence of each sample using a luminometer.
-
Western Blotting for Mcl-1 and MYC
This technique is used to detect changes in protein levels.
-
Materials:
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-Mcl-1 antibody (e.g., Cell Signaling Technology, #5453)
-
Rabbit anti-c-Myc antibody (e.g., Cell Signaling Technology, #9402)
-
Antibody to a loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse treated and untreated cells and determine protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantitative Real-Time PCR (qPCR) for Mcl-1 and MYC mRNA
This method quantifies changes in mRNA expression levels.
-
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers for human Mcl-1, MYC, and a reference gene (e.g., GAPDH):
-
-
Procedure:
-
Extract total RNA from treated and untreated cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using SYBR Green master mix and the specified primers.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.
-
Experimental and Logical Workflow Visualization
The following diagrams illustrate the typical workflow for investigating AZ5576-mediated apoptosis and the logical relationship of its mechanism.
Experimental Workflow for Assessing Apoptosis
Caption: A typical workflow for investigating the pro-apoptotic effects of AZ5576.
Logical Framework of CDK9 Inhibition Leading to Apoptosis
Caption: The logical deduction confirming AZ5576-mediated apoptosis via CDK9 inhibition.
Conclusion
The experimental data robustly confirm that the primary mechanism of AZ5576-induced apoptosis is the selective inhibition of CDK9. This leads to the transcriptional repression of key survival genes, Mcl-1 and MYC, ultimately triggering the apoptotic cascade in cancer cells that are dependent on these factors. Compared to broader-spectrum CDK inhibitors like Flavopiridol and Dinaciclib, AZ5576 and its clinical analog AZD4573 demonstrate higher selectivity and potent pro-apoptotic activity at nanomolar concentrations in various hematological malignancies. This targeted approach holds significant promise for the development of more effective and less toxic cancer therapies.
References
- 1. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Human MYC Primer Pair 1 (OOCA01139) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 4. cdn.origene.com [cdn.origene.com]
- 5. sinobiological.com [sinobiological.com]
- 6. tw.sinobiological.com [tw.sinobiological.com]
- 7. Targeting CDK9 with AZD4573: A Promising Therapeutic Approach for Hematologic Cancers [synapse.patsnap.com]
- 8. origene.com [origene.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Mcl-1 (D35A5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
benchmarking the selectivity profile of AZ5576 against other kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical regulator of transcriptional elongation, making it a compelling target for therapeutic intervention. AZ5576 is a potent and highly selective inhibitor of CDK9. This guide provides an objective comparison of the kinase selectivity profile of AZ5576 against other notable CDK9 inhibitors, supported by experimental data and detailed methodologies to aid researchers in their drug discovery and development efforts.
Executive Summary
AZ5576 is a potent, selective, and orally bioavailable CDK9 inhibitor with an IC50 of less than 5 nM.[1] It functions by inhibiting the phosphorylation of RNA polymerase II at serine 2, a crucial step in transcriptional elongation.[1][2] This guide benchmarks the selectivity of AZ5576 against other well-characterized CDK9 inhibitors, including the structurally related AZD4573, the highly selective NVP-2, and the broader-spectrum inhibitors Flavopiridol and Dinaciclib. The comparative data highlight the varying degrees of selectivity among these compounds, a critical factor in predicting potential off-target effects and therapeutic windows.
Data Presentation: Kinase Selectivity Profiles
The following tables summarize the inhibitory activity (IC50/Ki in nM) of AZ5576 and comparator compounds against CDK9 and other selected kinases. Lower values indicate higher potency.
Table 1: Potency Against Primary Target (CDK9)
| Inhibitor | CDK9 IC50/Ki (nM) |
| AZ5576 | <5[1] |
| AZD4573 | <4[3][4] |
| NVP-2 | 0.5[5][6] |
| Flavopiridol | 3-20[7][8] |
| Dinaciclib | 4[9] |
Table 2: Selectivity Profile Against Other Cyclin-Dependent Kinases
| Inhibitor | CDK1 | CDK2 | CDK4 | CDK5 | CDK6 | CDK7 |
| AZ5576 | - | - | - | - | - | - |
| AZD4573 | 117 | 52 | 499 | 1270 | 363 | 1370[4] |
| NVP-2 | 584 | 706 | - | - | - | >10,000[10][11] |
| Flavopiridol | ~30-100 | ~30-100 | ~30-100 | - | ~30-100 | ~300-875[7][8] |
| Dinaciclib | 3 | 1 | 60 | 1 | - | 100[9] |
| (-) Indicates data not readily available in the public domain from the conducted search. |
Table 3: Broad Kinase Panel Selectivity Highlights
| Inhibitor | Kinase Panel Size | Key Off-Targets (Inhibition >90% at 1µM) or S-Score |
| AZ5576 | - | Data not publicly available from a broad kinome screen. |
| AZD4573 | 468 (KINOMEscan) | Highly selective for CDK9.[12][13] |
| NVP-2 | 468 (Kinomescan) | S(1) score of 0.005, indicating high selectivity. Only CDK9 and DYRK1B inhibited >99%.[14][11][15] |
| Flavopiridol | - | Known to be a pan-CDK inhibitor with activity against other kinases like EGFR and PKA at higher concentrations.[7][8] |
| Dinaciclib | - | Potently inhibits CDK1, CDK2, CDK5, and CDK9.[9] |
| S-Score is a quantitative measure of compound selectivity. A lower S-Score indicates higher selectivity. |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: CDK9-mediated transcriptional elongation and its inhibition by AZ5576.
Caption: Workflow for a typical in vitro CDK9 kinase inhibition assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
In Vitro CDK9 Kinase Inhibition Assay (ADP-Glo™ Protocol)
This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human CDK9/Cyclin T1 (active enzyme)
-
Kinase substrate (e.g., peptide derived from the C-Terminal Domain (CTD) of RNA Polymerase II)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
AZ5576 or other test inhibitors (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a 10-point, 3-fold serial dilution of AZ5576 in 100% DMSO, starting from a high concentration (e.g., 1 mM).
-
Further dilute the inhibitor series in Kinase Assay Buffer to a 4x final assay concentration. The final DMSO concentration should not exceed 1%.
-
Prepare a 4x solution of CDK9/Cyclin T1 enzyme in Kinase Assay Buffer. The optimal concentration should be empirically determined.
-
Prepare a 2x solution of the kinase substrate and ATP in Kinase Assay Buffer. A typical ATP concentration is 10 µM.[10]
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 2.5 µL of the 4x inhibitor dilutions. Include positive (DMSO vehicle) and negative (no enzyme) controls.
-
Initiate the reaction by adding 2.5 µL of the 4x CDK9/Cyclin T1 solution, followed immediately by 5 µL of the 2x substrate/ATP mixture. The final reaction volume will be 10 µL.
-
Cover the plate and incubate at room temperature for 60 minutes.[10]
-
-
Signal Detection:
-
After incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[10][16]
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP, which is used by luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.[10][16]
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the average signal from the negative control wells from all other measurements.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control (0% inhibition).
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Cellular Assay for CDK9 Target Engagement (Western Blot)
This assay measures the phosphorylation of a known CDK9 substrate, RNA Polymerase II, in cells treated with an inhibitor.
Materials:
-
Cancer cell line (e.g., MV4-11, a human acute myeloid leukemia cell line)
-
Complete cell culture medium
-
AZ5576 or other test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RNA Polymerase II (Ser2), anti-total RNA Polymerase II, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere or acclimate overnight.
-
Treat cells with a dose-response of AZ5576 or other inhibitors for a specified time (e.g., 6 hours). Include a DMSO vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-RNAPII Ser2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-RNAPII signal to the total RNAPII or a loading control like GAPDH.
-
Calculate the percent inhibition of phosphorylation relative to the vehicle-treated control and determine the cellular IC50 value.[14]
-
References
- 1. CDK9/CyclinK Kinase Enzyme System [promega.kr]
- 2. promega.com [promega.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 9. carnabio.com [carnabio.com]
- 10. benchchem.com [benchchem.com]
- 11. Drug design for cyclin-dependent kinase 9 (CDK9) inhibitors in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
